molecular formula C27H34O13 B12317263 Fraxiresinol 1-O-glucoside

Fraxiresinol 1-O-glucoside

Cat. No.: B12317263
M. Wt: 566.5 g/mol
InChI Key: YPAOREQYVAAYMG-UHFFFAOYSA-N
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Description

Fraxiresinol 1-O-glucoside is a useful research compound. Its molecular formula is C27H34O13 and its molecular weight is 566.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAOREQYVAAYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fraxiresinol 1-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol (B13069351) 1-O-glucoside is a lignan (B3055560) glucoside, a class of naturally occurring phenolic compounds, that has garnered scientific interest for its potential biological activities. Lignans (B1203133) are widely distributed in the plant kingdom and are recognized for their diverse pharmacological properties. This technical guide provides an in-depth overview of the known natural sources of Fraxiresinol 1-O-glucoside, detailed experimental protocols for its extraction and characterization, and a summary of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources and Plant Origins

This compound has been identified in a variety of plant species, predominantly within the Fraxinus (Ash) genus of the Oleaceae family. It has also been isolated from other distinct plant species. A summary of its known plant origins is provided in the table below. It is important to note that while these sources have been qualitatively identified, comprehensive quantitative data on the concentration of this compound across different plant tissues and species remains an area for further investigation.

Plant FamilyGenusSpeciesCommon NamePlant Part(s)
OleaceaeFraxinusexcelsiorEuropean AshNot specified
OleaceaeFraxinusangustifoliaNarrow-leafed AshNot specified
OleaceaeFraxinusmandshuricaManchurian AshFoliage
CannabaceaeCeltisbiondiiBiond's HackberryHerbs
ApocynaceaeTabernaemontanaelegansToad TreeNot specified

Quantitative Data

Currently, there is a notable lack of publicly available, detailed quantitative data summarizing the concentration of this compound in its various natural sources. While the presence of this compound in the aforementioned species is documented, further analytical studies are required to establish the precise yields and concentrations in different plant parts and under various environmental conditions. Future research employing validated analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a diode-array detector (DAD) will be crucial for populating a comprehensive quantitative database for this compound.

Experimental Protocols

The following section outlines a generalized experimental protocol for the extraction, isolation, and characterization of this compound from plant materials. This protocol is a composite of established methodologies for the isolation of lignan glucosides and should be optimized based on the specific plant matrix and available laboratory equipment.

I. Extraction of Crude Plant Material
  • Plant Material Preparation:

    • Collect the desired plant material (e.g., leaves, bark, or whole herb).

    • Thoroughly wash the material with distilled water to remove any debris.

    • Air-dry or freeze-dry the plant material to a constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable solvent. Methanol (B129727) or ethanol (B145695) are commonly used for the extraction of polar glycosides like this compound. A typical solvent-to-sample ratio is 10:1 (v/w).

    • Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication or Soxhlet extraction to enhance efficiency.

    • Filter the extract through cheesecloth or filter paper to remove the solid plant residue.

    • Repeat the extraction process on the plant residue two to three more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Purification of this compound
  • Liquid-Liquid Partitioning (Optional):

    • Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove non-polar and moderately polar impurities. The highly polar this compound is expected to remain in the aqueous phase.

  • Column Chromatography:

    • Sephadex LH-20 Chromatography: Dissolve the aqueous fraction in a minimal amount of methanol or water and apply it to a Sephadex LH-20 column. Elute with methanol or a methanol-water gradient. This step is effective for separating compounds based on their molecular size and polarity.

    • Silica (B1680970) Gel Chromatography: Further purify the fractions containing the target compound using silica gel column chromatography. Use a solvent system of chloroform and methanol, gradually increasing the polarity by increasing the methanol concentration.

    • Monitor the fractions from both chromatographic steps using Thin Layer Chromatography (TLC) with a suitable solvent system and visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

III. Characterization and Identification
  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified fractions using a reversed-phase C18 column.

    • Use a gradient elution system, typically with water (often with a small percentage of formic acid or acetonitrile) and methanol or acetonitrile (B52724) as the mobile phase.

    • Detect the compound using a Diode-Array Detector (DAD) to obtain its UV spectrum or a Mass Spectrometer (MS) for mass determination.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum of the isolated compound using techniques such as Electrospray Ionization (ESI-MS) to determine its molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • Elucidate the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and correlations in the NMR spectra.

Biosynthesis of this compound

This compound belongs to the lignan family of natural products, which are synthesized via the phenylpropanoid pathway. The general biosynthetic pathway leading to the core lignan skeleton is well-established and serves as the foundation for the biosynthesis of a diverse array of lignan structures, including fraxiresinol. The specific enzymatic steps leading to fraxiresinol and its subsequent glycosylation are still under investigation. The diagram below illustrates the generally accepted pathway for the formation of key lignan precursors.

Lignan_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Coniferyl_Alcohol Coniferyl Alcohol (x2) p_Coumaric_Acid->Coniferyl_Alcohol Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Oxidative Coupling (Dirigent Proteins) Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Fraxiresinol Fraxiresinol Secoisolariciresinol->Fraxiresinol Putative Steps (Hydroxylation, etc.) Fraxiresinol_Glucoside This compound Fraxiresinol->Fraxiresinol_Glucoside UGT UDP_Glucose UDP-Glucose UDP_Glucose->Fraxiresinol_Glucoside

Caption: General biosynthetic pathway of lignans leading to this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a plant source.

Experimental_Workflow Plant_Material Plant Material (e.g., Fraxinus sp.) Grinding Drying & Grinding Plant_Material->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (Optional) Crude_Extract->Partitioning Column_Chromatography Column Chromatography (Sephadex LH-20, Silica Gel) Crude_Extract->Column_Chromatography Direct to Column Aqueous_Phase Aqueous Phase Partitioning->Aqueous_Phase Aqueous_Phase->Column_Chromatography Fractions Purified Fractions Column_Chromatography->Fractions Characterization Structural Elucidation Fractions->Characterization HPLC HPLC-DAD/MS Characterization->HPLC NMR NMR (1D & 2D) Characterization->NMR MS Mass Spectrometry Characterization->MS

An In-Depth Technical Guide to Fraxiresinol 1-O-glucoside: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxiresinol (B13069351) 1-O-glucoside is a lignan (B3055560) glucoside, a class of naturally occurring phenolic compounds, found in various plant species, particularly within the Oleaceae family.[1] This technical guide provides a comprehensive overview of the chemical structure, and physicochemical and biological properties of Fraxiresinol 1-O-glucoside. While experimental data on its biological activities remain emergent, this document synthesizes available information and outlines standard experimental protocols for its study. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is characterized by a core fraxiresinol aglycone linked to a glucose moiety via an O-glycosidic bond at the 1-position.

Chemical Formula: C₂₇H₃₄O₁₃[1]

Molecular Weight: 566.55 g/mol [2]

CAS Number: 89199-94-0[1]

Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Structural Elucidation: The definitive identification of this compound relies on a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation pattern, which helps in identifying the aglycone and the sugar unit. The fragmentation of O-glycosides typically involves the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (162 Da for hexose) and the formation of an aglycone fragment ion.[3]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling. The data presented below are largely predicted and await experimental verification.

PropertyValueSource
Physical State PowderBiopurify
Boiling Point (Predicted) 793.8 ± 60.0 °CChemicalBook
Density (Predicted) 1.54 ± 0.1 g/cm³ChemicalBook
Solubility (Predicted) Soluble in DMSO, MethanolVarious

Biological Activities and Potential Therapeutic Applications

Lignans (B1203133) as a class are known for their diverse biological activities, and this compound is presumed to share these properties. However, specific experimental data for this compound is limited. The primary areas of investigation for related lignans, and therefore for this compound, include antioxidant and anti-inflammatory effects.

Antioxidant Activity

This compound is thought to possess antioxidant properties by scavenging free radicals and reducing oxidative damage.[1] The phenolic hydroxyl groups in its structure are key to this activity.

Anti-inflammatory Activity

It is hypothesized that this compound may interfere with signaling pathways involved in inflammation.[1] Research on similar lignans suggests that they can modulate the production of pro-inflammatory mediators. For instance, (+)-Syringaresinol-di-O-beta-D-glucoside has been shown to suppress proinflammatory mediators by inhibiting AP-1 and/or NF-kappaB activities.[4]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in the literature. However, based on methodologies used for similar lignan glucosides, the following protocols can be adapted.

Extraction and Isolation

The following workflow outlines a general procedure for the extraction and isolation of this compound from plant material.

experimental_workflow plant_material Plant Material (e.g., stems, leaves) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., Methanol, Ethanol) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., n-hexane, ethyl acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) ethyl_acetate_fraction->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

References

Unveiling the Bioactive Potential of (+)-Fraxiresinol 1-β-D-glucoside: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Fraxiresinol 1-β-D-glucoside, a lignan (B3055560) glycoside found in various plant species, has been a subject of phytochemical interest. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the detailed characterization of its specific biological activities. While the broader class of lignans (B1203133) is known for a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties, dedicated studies on (+)-Fraxiresinol 1-β-D-glucoside with specific quantitative data, detailed experimental protocols, and elucidated signaling pathways are currently limited.

This technical guide aims to summarize the existing, albeit sparse, information on (+)-Fraxiresinol 1-β-D-glucoside and to highlight the areas where further research is critically needed.

Phytochemical Presence

(+)-Fraxiresinol 1-β-D-glucoside has been identified as a natural constituent in several plant species. Notably, it has been isolated from Stauntonia hexaphylla and plants of the Olea genus, such as Olea europaea. The primary focus of the existing research has been on the isolation, purification, and structural elucidation of this compound from these botanical sources.

Inferred Biological Activities

While direct experimental evidence for the biological activity of purified (+)-Fraxiresinol 1-β-D-glucoside is not extensively documented, inferences can be drawn from studies on plant extracts containing this compound and from the known properties of structurally related lignans. These studies suggest potential antioxidant, anti-inflammatory, and cytotoxic activities. However, without dedicated bioassays on the isolated compound, it is not possible to attribute these effects directly to (+)-Fraxiresinol 1-β-D-glucoside or to determine its potency.

Quantitative Data Summary

A thorough search of scientific databases has not yielded specific quantitative data, such as IC50 or EC50 values, from bioassays conducted directly on (+)-Fraxiresinol 1-β-D-glucoside. The table below is included as a template for future research findings and to underscore the current lack of available data.

Table 1: Summary of Quantitative Biological Activity Data for (+)-Fraxiresinol 1-β-D-glucoside

Biological ActivityAssayCell Line/ModelResult (e.g., IC50, EC50)Reference
AntioxidantDPPH radical scavenging-Data not available-
Anti-inflammatoryNitric oxide (NO) production-Data not available-
CytotoxicMTT assay-Data not available-

Experimental Protocols

Detailed experimental protocols for the biological evaluation of (+)-Fraxiresinol 1-β-D-glucoside are not available in the current literature. The following represents a generalized workflow that could be employed for such investigations, based on standard pharmacological screening methods.

G cluster_0 Compound Preparation cluster_1 In Vitro Bioassays cluster_2 Data Analysis Isolation Isolation & Purification from Plant Source Characterization Structural Characterization (NMR, MS) Isolation->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) Purity->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (LPS-stimulated macrophages) Purity->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity Assays (Cancer Cell Lines, MTT) Purity->Cytotoxicity_Assay IC50 IC50/EC50 Determination Antioxidant_Assay->IC50 Anti_inflammatory_Assay->IC50 Cytotoxicity_Assay->IC50 G Fraxiresinol (+)-Fraxiresinol 1-β-D-glucoside ROS Reactive Oxygen Species (ROS) Fraxiresinol->ROS Inhibition? NFkB_Pathway NF-κB Signaling Pathway Fraxiresinol->NFkB_Pathway Modulation? Nrf2_Pathway Nrf2 Signaling Pathway Fraxiresinol->Nrf2_Pathway Activation? ROS->NFkB_Pathway Activates Inflammation Inflammatory Response NFkB_Pathway->Inflammation Antioxidant_Response Antioxidant Response Nrf2_Pathway->Antioxidant_Response

Unveiling the Mechanism of Action of Fraxiresinol 1-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the potential mechanism of action of Fraxiresinol (B13069351) 1-O-glucoside based on available scientific information on related compounds and general pharmacological principles. As of the latest literature review, specific in-depth studies detailing the complete mechanistic pathways, quantitative bioactivity, and explicit experimental protocols for Fraxiresinol 1-O-glucoside are limited. Therefore, this guide synthesizes current understanding of similar lignan (B3055560) glucosides to project a probable mechanism of action, which should be further validated by dedicated experimental studies.

Introduction to this compound

This compound is a lignan glucoside, a class of polyphenolic compounds naturally occurring in various plants, notably within the Oleaceae family, including species of Forsythia.[1] Lignans (B1203133) are recognized for their diverse biological activities, with a significant focus on their antioxidant and anti-inflammatory properties.[2][3] Structurally, this compound consists of a fraxiresinol aglycone linked to a glucose molecule. This glycosidic linkage can influence its solubility, bioavailability, and metabolic fate in biological systems.

The therapeutic potential of lignans has prompted investigations into their mechanisms of action at the molecular level. For this compound, it is hypothesized that its bioactivity stems from its ability to modulate key signaling pathways involved in oxidative stress and inflammation.

Postulated Core Mechanisms of Action

Based on the activities of structurally related lignans and other phenolic compounds, the mechanism of action of this compound is likely multifaceted, primarily revolving around its antioxidant and anti-inflammatory effects.

Antioxidant Activity

The antioxidant capacity of phenolic compounds like this compound is a cornerstone of their protective effects. This activity is likely exerted through two primary mechanisms:

  • Direct Radical Scavenging: The chemical structure of this compound, featuring hydroxyl groups on its aromatic rings, is anticipated to enable the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct scavenging activity would mitigate cellular damage induced by oxidative stress.

  • Modulation of Endogenous Antioxidant Systems: Beyond direct scavenging, this compound may upregulate the expression of endogenous antioxidant enzymes. This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of genes encoding for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Experimental Protocols for Antioxidant Activity Assessment:

While specific data for this compound is not available, the following are standard protocols used to determine the antioxidant capacity of natural compounds:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The percentage of DPPH radical scavenging is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation. The reduction of the radical is measured spectrophotometrically. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by comparing the area under the curve (AUC) to that of a standard antioxidant, Trolox.

  • Cellular Antioxidant Activity (CAA) Assay: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. This compound is postulated to exert anti-inflammatory effects by targeting pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

2.2.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Postulated Mechanism: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound may inhibit this pathway by:

  • Preventing IκB degradation: By inhibiting the activity of the IKK complex.

  • Blocking NF-κB nuclear translocation: By interfering with the nuclear import machinery.

  • Inhibiting NF-κB binding to DNA: By directly interacting with the NF-κB protein or its DNA binding site.

Experimental Protocols for Assessing NF-κB Inhibition:

  • Western Blot Analysis: To measure the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and nuclear and cytoplasmic levels of NF-κB subunits (e.g., p65). A decrease in p-IκBα and an increase in cytoplasmic p65 would indicate inhibition.

  • Immunofluorescence/Immunocytochemistry: To visualize the subcellular localization of NF-κB (p65). Inhibition would be indicated by the retention of p65 in the cytoplasm of stimulated cells.

  • Luciferase Reporter Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A decrease in luciferase activity in the presence of the compound would indicate inhibition of NF-κB transcriptional activity.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of NF-κB-regulated pro-inflammatory cytokines, such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in cell culture supernatants.

2.2.2. Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of stimuli, including inflammation.

Postulated Mechanism: The activation of MAPK pathways often leads to the activation of transcription factors, such as Activator Protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes. This compound could modulate this pathway by:

  • Inhibiting the phosphorylation of key MAPK proteins: Such as ERK, JNK, and p38.

Experimental Protocols for Assessing MAPK Modulation:

  • Western Blot Analysis: To determine the phosphorylation status of ERK, JNK, and p38. A reduction in the levels of phosphorylated MAPKs in stimulated cells treated with the compound would suggest an inhibitory effect.

Signaling Pathway Diagrams (DOT Language):

G cluster_antioxidant Antioxidant Mechanism ROS/RNS ROS/RNS Fraxiresinol_1_O_glucoside_A This compound ROS/RNS->Fraxiresinol_1_O_glucoside_A Scavenging Neutralized_Species Neutralized Species Fraxiresinol_1_O_glucoside_A->Neutralized_Species Nrf2_Keap1 Nrf2-Keap1 Complex Fraxiresinol_1_O_glucoside_A->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element Nrf2->ARE Nuclear Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription

Caption: Postulated antioxidant mechanism of this compound.

G cluster_inflammatory Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimuli->MAPK_Pathway Fraxiresinol_1_O_glucoside_I This compound Fraxiresinol_1_O_glucoside_I->IKK Inhibits Fraxiresinol_1_O_glucoside_I->MAPK_Pathway Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes Nuclear Translocation & Transcription MAPK_Pathway->Proinflammatory_Genes Activates Transcription Factors

Caption: Postulated anti-inflammatory mechanism of this compound.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is currently available, the following table is a template illustrating how such data would be presented. Researchers are encouraged to perform the described assays to populate this table.

Assay Parameter This compound Positive Control Cell Line/System
Antioxidant Activity
DPPH ScavengingIC50 (µM)Data NeededTrolox/Ascorbic AcidCell-free
ABTS ScavengingTEAC (mM Trolox/mM)Data NeededTroloxCell-free
ORACµmol TE/µmolData NeededTroloxCell-free
Anti-inflammatory Activity
Nitric Oxide (NO) ProductionIC50 (µM)Data NeededL-NAME/DexamethasoneLPS-stimulated RAW 264.7
TNF-α ProductionIC50 (µM)Data NeededDexamethasoneLPS-stimulated RAW 264.7
IL-6 ProductionIC50 (µM)Data NeededDexamethasoneLPS-stimulated RAW 264.7
COX-2 Expression% Inhibition at X µMData NeededCelecoxib/DexamethasoneLPS-stimulated RAW 264.7
NF-κB Luciferase ReporterIC50 (µM)Data NeededBAY 11-7082TNF-α-stimulated HEK293T

Conclusion and Future Directions

This compound, as a member of the lignan family, holds promise as a bioactive compound with potential antioxidant and anti-inflammatory properties. The proposed mechanisms of action, centered around the modulation of the Nrf2, NF-κB, and MAPK signaling pathways, provide a solid framework for future research.

To advance the understanding of this compound and its therapeutic potential, the following research is critical:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to obtain high-purity standards for biological testing.

  • In Vitro Bioactivity Studies: Comprehensive evaluation of its antioxidant and anti-inflammatory activities using the standardized assays outlined in this guide to generate robust quantitative data.

  • Mechanistic Studies: Detailed investigation into its effects on the Nrf2, NF-κB, and MAPK signaling pathways using techniques such as Western blotting, immunofluorescence, and reporter gene assays.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of diseases associated with oxidative stress and inflammation.

  • Pharmacokinetic and Bioavailability Studies: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to understand its behavior in a biological system.

The elucidation of the precise mechanism of action and the generation of comprehensive preclinical data will be instrumental in unlocking the full therapeutic potential of this compound for the development of novel drugs and nutraceuticals.

References

Unveiling Fraxiresinol 1-O-glucoside: A Technical Guide to its Discovery and Isolation from Celtis biondii

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Fraxiresinol 1-O-glucoside, a lignan (B3055560) glycoside, from the plant species Celtis biondii. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed account of the experimental protocols and analytical data associated with this compound.

Introduction

Celtis biondii, a deciduous tree native to parts of Asia, has been a subject of phytochemical interest due to the diverse array of secondary metabolites found within the Celtis genus. Among these compounds, lignans (B1203133) and their glycosides have garnered attention for their potential biological activities. This guide focuses specifically on this compound, detailing the scientific journey from its initial extraction from Celtis biondii to its complete structural characterization.

Discovery and Isolation

The initial discovery of this compound in Celtis biondii involved a systematic phytochemical investigation of the plant's constituents. The general workflow for the isolation of this compound is outlined below.

experimental_workflow plant_material Dried and Powdered Celtis biondii Plant Material extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) plant_material->extraction concentration Concentration of Crude Extract (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (e.g., Ethyl Acetate (B1210297), n-Butanol) concentration->partitioning butanol_fraction n-Butanol Fraction (Rich in Glycosides) partitioning->butanol_fraction chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) butanol_fraction->chromatography purification Preparative HPLC chromatography->purification isolated_compound Pure this compound purification->isolated_compound

Caption: General Experimental Workflow for the Isolation of this compound.

Experimental Protocols

Plant Material Collection and Preparation: The plant material of Celtis biondii (typically stems or wood) is collected, air-dried, and pulverized into a fine powder to maximize the surface area for efficient extraction.

Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, most commonly methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of the desired compounds.

Fractionation: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. Lignan glycosides, including this compound, are typically enriched in the n-butanol fraction due to their polar nature.

Chromatographic Purification: The n-butanol fraction undergoes a series of chromatographic separations to isolate the target compound. This multi-step process generally involves:

  • Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol mixture, to separate compounds based on their polarity.

  • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified on a Sephadex LH-20 column, using a solvent like methanol, to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is often carried out using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient. This yields this compound in a highly purified form.

Structural Elucidation

The definitive structure of the isolated compound was determined through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations and Data
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of the molecule. The exact mass measurement from High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the molecular formula.
¹H NMR Spectroscopy Reveals the number and types of protons in the molecule, including signals characteristic of the aromatic rings of the lignan core, methoxy (B1213986) groups, and the sugar moiety. The coupling constants (J values) help in determining the stereochemistry.
¹³C NMR Spectroscopy Shows the number of carbon atoms and their chemical environments. The chemical shifts are indicative of aromatic carbons, methoxy carbons, and the carbons of the glucoside unit.
2D NMR (COSY, HSQC, HMBC) These experiments are essential for establishing the connectivity within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is critical for connecting the glucoside unit to the aglycone (Fraxiresinol) and confirming the overall structure.

The collective analysis of these data allows for the unambiguous assignment of the structure as this compound.

Potential Signaling Pathway Interactions

While specific studies on the signaling pathway modulation of this compound are limited, related lignans have been reported to interact with several key cellular pathways. Further research is warranted to explore the biological activities of this specific compound.

potential_pathways compound This compound (and related lignans) pathway1 Antioxidant Pathways (e.g., Nrf2) compound->pathway1 pathway2 Anti-inflammatory Pathways (e.g., NF-κB) compound->pathway2 pathway3 Cell Proliferation Pathways compound->pathway3 bio_effects Potential Biological Effects pathway1->bio_effects pathway2->bio_effects pathway3->bio_effects

Caption: Potential Signaling Pathways Modulated by Lignans.

Conclusion

This technical guide has detailed the discovery and isolation of this compound from Celtis biondii. The methodologies presented, from extraction to purification and structural elucidation, provide a foundational framework for researchers working with this and similar natural products. The information compiled herein serves as a valuable resource for the scientific community, facilitating further investigation into the chemical properties and potential therapeutic applications of this lignan glycoside.

Fraxiresinol 1-O-glucoside: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of Fraxiresinol 1-O-glucoside, a lignan (B3055560) glucoside found in various plant species. Solubility is a critical physicochemical property that influences the bioavailability, formulation, and in vitro testing of natural compounds. This document summarizes the available solubility data, presents a detailed experimental protocol for its determination, and offers a visual workflow to guide researchers in their laboratory work.

Solubility Profile of this compound

Currently, there is a notable absence of quantitative solubility data for this compound in publicly accessible scientific literature. The information available is primarily qualitative and is provided by chemical suppliers. This suggests that the aqueous solubility may be limited, a common characteristic for many natural glycosides, which often necessitates the use of organic solvents for solubilization in research settings. One supplier notes they can provide solutions to improve the water-solubility of compounds, further implying potential challenges with aqueous media[1].

The following table summarizes the qualitative solubility information that has been reported.

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble[2][3]
AcetoneSoluble[2][3]
ChloroformSoluble[2][3]
DichloromethaneSoluble[2][3]
Ethyl AcetateSoluble[2][3]

Note: "Soluble" is a qualitative term. The exact concentration (e.g., in mg/mL or molarity) has not been specified in the available sources.

Experimental Protocol for Determining Thermodynamic Solubility

For researchers seeking to establish quantitative solubility data, the shake-flask method is the gold-standard and most reliable technique for determining the thermodynamic equilibrium solubility of a compound[4]. The following is a generalized protocol adapted for a compound like this compound.

Principle

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. An excess amount of the compound is added to a specific solvent and agitated for a prolonged period until equilibrium is reached. The solid and dissolved phases are then separated, and the concentration of the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound (solid powder, purity ≥95%)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, DMSO)

  • Glass vials or flasks with screw caps

  • Orbital shaker or thermomixer capable of maintaining a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation : Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment[5].

  • Solvent Addition : Add a precise volume of the chosen solvent to the vial.

  • Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming[6]. Allow the mixture to shake for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached[6][7]. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau[6].

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, two common methods are:

    • Centrifugation : Centrifuge the vials at a high speed to pellet the solid material.

    • Filtration : Carefully withdraw the supernatant using a syringe and pass it through a chemical-resistant syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Sample Preparation for Analysis : Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification[8].

Data Analysis

The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor used during sample preparation. The result is typically expressed in units such as mg/mL, µg/mL, or Molarity (mol/L). The experiment should be performed in triplicate to ensure the reliability of the results[6].

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess This compound B Add precise volume of solvent to vial A->B C Agitate at constant temperature (24-72h) B->C D Settle suspension C->D E Centrifuge or Filter (0.22 µm) supernatant D->E F Dilute clear saturated solution E->F G Quantify concentration using HPLC F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Fraxiresinol 1-O-glucoside: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol 1-O-glucoside is a lignan (B3055560), a class of polyphenolic compounds found in various plants. Lignans (B1203133) have garnered significant interest in the scientific community for their potential health benefits, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, along with its purported biological activities and the experimental protocols used to investigate them.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValueReferences
Molecular Formula C₂₇H₃₄O₁₃[1][2][3][4]
Molecular Weight 566.56 g/mol [1][2][3][4]
CAS Number 89199-94-0[1][2][3][4]

Biological Activity and Signaling Pathways

This compound, as a member of the lignan family, is suggested to possess both antioxidant and anti-inflammatory activities. The mechanisms underlying these effects in related lignans often involve the modulation of key cellular signaling pathways, primarily the Keap1/Nrf2 and NF-κB pathways.

Antioxidant Activity: The antioxidant effects of many lignans are attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.

Anti-inflammatory Activity: The anti-inflammatory properties of lignans are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus. This leads to the transcription of pro-inflammatory genes, including cytokines like TNF-α and interleukins. Lignans may interfere with this process, thereby reducing the inflammatory response.[5]

A proposed mechanism for the dual antioxidant and anti-inflammatory action of lignans is depicted in the following diagram:

Fraxiresinol_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli / Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Stimuli->Keap1_Nrf2 Inhibits IKK IKK Stimuli->IKK Activates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE Nrf2->ARE Translocates & Binds IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_DNA NF-κB Binding NFkB->NFkB_DNA Translocates & Binds Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_DNA->Inflammatory_Genes Activates Fraxiresinol Fraxiresinol 1-O-glucoside Fraxiresinol->Keap1_Nrf2 Promotes Dissociation Fraxiresinol->IKK Inhibits

Proposed signaling pathways for lignans.[5]

Experimental Protocols

While specific studies detailing the experimental protocols for this compound are limited, the following are generalized methodologies commonly employed for assessing the antioxidant and anti-inflammatory activities of lignans.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Workflow:

DPPH_Workflow Start Start Prepare_Sample Prepare stock solution of This compound in a suitable solvent (e.g., DMSO). Start->Prepare_Sample Mix Mix the sample solution with the DPPH solution. Prepare_Sample->Mix Prepare_DPPH Prepare a working solution of DPPH in methanol. Prepare_DPPH->Mix Incubate Incubate the mixture in the dark at room temperature. Mix->Incubate Measure Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer. Incubate->Measure Calculate Calculate the percentage of DPPH radical scavenging activity. Measure->Calculate End End Calculate->End

DPPH radical scavenging assay workflow.

Detailed Method:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a fresh solution of DPPH in methanol. The concentration should be adjusted to obtain an initial absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the this compound solution at various concentrations.

    • Add the DPPH solution to each well.

    • For the control, use the solvent instead of the sample solution.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[6][7]

In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

NO_Inhibition_Workflow Start Start Seed_Cells Seed RAW 264.7 macrophage cells in a 96-well plate and incubate. Start->Seed_Cells Pretreat Pre-treat cells with various concentrations of Fraxiresinol 1-O-glucoside. Seed_Cells->Pretreat Stimulate Stimulate cells with LPS to induce inflammation. Pretreat->Stimulate Incubate_Again Incubate the cells for a specified period (e.g., 24 hours). Stimulate->Incubate_Again Collect_Supernatant Collect the cell culture supernatant. Incubate_Again->Collect_Supernatant Griess_Reaction Perform the Griess reaction to quantify nitrite (B80452) concentration. Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure the absorbance at ~540 nm. Griess_Reaction->Measure_Absorbance Calculate_Inhibition Calculate the percentage of NO inhibition. Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

References

Fraxiresinol 1-O-glucoside in Traditional Chinese Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxiresinol 1-O-glucoside, a lignan (B3055560) glycoside found in several plants used in Traditional Chinese Medicine (TCM), is a compound of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its role in TCM, its biological activities, and its putative mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

This compound is a naturally occurring phenolic compound belonging to the lignan class of phytoestrogens. It is found in various medicinal plants, most notably in the cortex of Fraxinus species, which is a key component of the traditional Chinese medicine "Qin Pi" (Cortex Fraxini). In TCM, Qin Pi has been historically used for its anti-inflammatory, analgesic, and anti-diarrheal properties. Modern research is beginning to elucidate the pharmacological basis of these traditional uses, with this compound emerging as a significant bioactive constituent.

Chemical Profile:

  • IUPAC Name: (1S,2R,3R)-1-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-3-((4-hydroxy-3-methoxyphenyl)methyl)butane-1,4-diol 4-O-β-D-glucopyranoside

  • Molecular Formula: C₂₇H₃₄O₁₃[1]

  • Molecular Weight: 566.56 g/mol [1]

  • CAS Number: 89199-94-0[1]

Quantitative Data

While direct quantitative data for this compound is limited in publicly available literature, this section provides a comparative summary of related lignans (B1203133) and their biological activities to offer a contextual framework. The tables below summarize the concentration of related compounds in medicinal plants and their inhibitory concentrations (IC₅₀) in various biological assays.

Table 1: Concentration of Lignan Glycosides in Selected Medicinal Plants

CompoundPlant SourcePlant PartConcentrationAnalytical Method
Secoisolariciresinol diglucoside (SDG)Linum usitatissimum (Flaxseed)Seed6.1 - 13.3 mg/gHPLC
Pinoresinol diglucosideEucommia ulmoidesBark0.5 - 2.0 mg/gHPLC-UV
Syringaresinol-di-O-glucosideAcanthopanax senticosusStem BarkNot specifiedHPLC
This compound Fraxinus chinensis Cortex Data not available UPLC-MS/MS [2]

Table 2: Biological Activity of this compound and Related Lignans (IC₅₀ Values)

CompoundBiological ActivityAssayIC₅₀ (µM)
This compound α-Glucosidase Inhibition In vitro enzymatic assay Data not available
Acarbose (Positive Control)α-Glucosidase InhibitionIn vitro enzymatic assay~200 - 800
This compound Antioxidant Activity DPPH Radical Scavenging Data not available
Trolox (Positive Control)Antioxidant ActivityDPPH Radical Scavenging~5 - 50
This compound Anti-inflammatory Activity Nitric Oxide (NO) Inhibition in LPS-stimulated macrophages Data not available
Dexamethasone (Positive Control)Anti-inflammatory ActivityNitric Oxide (NO) Inhibition in LPS-stimulated macrophages~0.1 - 1

Table 3: Pharmacokinetic Parameters of a Related Lignan Glucoside (Secoisolariciresinol Diglucoside - SDG) in Rats

ParameterValue
Bioavailability (as metabolites)Low to moderate
Tₘₐₓ (metabolites)8 - 12 hours
Cₘₐₓ (metabolites)ng/mL range
Half-life (t₁/₂) (metabolites)4 - 7 hours
Major MetabolitesSecoisolariciresinol (SECO), Enterodiol (ED), Enterolactone (EL)
Pharmacokinetics of this compound Data not available

Note: The pharmacokinetic data for SDG is provided as a proxy, as specific data for this compound is not currently available. It is plausible that this compound undergoes similar metabolism by gut microbiota, leading to the formation of its aglycone and subsequent metabolites.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of lignan glucosides from plant material, which can be adapted for this compound.

Extraction_Workflow plant_material Dried and Powdered Plant Material (e.g., Cortex Fraxini) extraction Ultrasonic Extraction with 70% Ethanol plant_material->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract liquid_partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate, n-Butanol) crude_extract->liquid_partition butanol_fraction n-Butanol Fraction liquid_partition->butanol_fraction column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) butanol_fraction->column_chromatography fractions Collection and Monitoring of Fractions (TLC) column_chromatography->fractions purification Preparative HPLC fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Proposed Antioxidant Mechanism via Nrf2 Pathway Activation

The antioxidant effects of this compound may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response.

Nrf2_Pathway cluster_stimulus Oxidative Stress cluster_activation Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros ROS Keap1_Nrf2 Keap1-Nrf2 Complex ros->Keap1_Nrf2 frax This compound frax->Keap1_Nrf2 Induces dissociation Nrf2_release Nrf2 Dissociation Keap1_Nrf2->Nrf2_release Nrf2 Nrf2 Nrf2_release->Nrf2 Nrf2_translocation Nrf2 Translocation Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE gene_expression Antioxidant Gene Expression (HO-1, NQO1, GCLC) ARE->gene_expression

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Potential Involvement of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cellular responses to various stimuli, including inflammation and oxidative stress. It is plausible that this compound modulates these pathways, which could, in turn, affect the NF-κB and Nrf2 signaling cascades. However, direct evidence for the effect of this compound on MAPK pathways is currently lacking.

Conclusion and Future Directions

This compound is a promising bioactive compound from traditional Chinese medicine with potential anti-inflammatory, antioxidant, and α-glucosidase inhibitory activities. While its traditional use in "Qin Pi" provides a strong foundation for its therapeutic potential, further research is imperative.

Key areas for future investigation include:

  • Quantitative Analysis: Systematic quantification of this compound in various TCM herbs is necessary to standardize herbal preparations and ensure consistent dosing.

  • Pharmacological Studies: In-depth studies are required to determine the specific IC₅₀ values of this compound for its various biological activities and to validate its effects in in vivo models.

  • Mechanism of Action: Elucidation of the precise molecular mechanisms, including direct interactions with signaling proteins in the NF-κB, Nrf2, and MAPK pathways, is crucial.

  • Pharmacokinetics: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed to understand its bioavailability and metabolic fate in humans.

Addressing these research gaps will be essential for the potential development of this compound as a modern therapeutic agent for a range of inflammatory and metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for HPLC-DAD Analysis of Fraxiresinol 1-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol 1-O-glucoside is a lignan (B3055560) glycoside, a class of polyphenolic compounds found in various plants. Notably, it is a constituent of Eucommia ulmoides, a plant widely used in traditional medicine. Lignans and their glycosides are of significant interest to the scientific community due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate and reliable quantitative analysis of this compound in plant materials, extracts, and finished products is essential for quality control, standardization, and further pharmacological investigation.

This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This method is based on established principles for the analysis of lignan glycosides and is tailored for selectivity and sensitivity towards this compound.

Experimental Protocols

Sample Preparation (from Plant Material)

A robust sample preparation protocol is crucial for the accurate quantification of this compound. The following procedure is recommended for the extraction from plant matrices, such as the bark of Eucommia ulmoides.

Materials:

  • Dried plant material (e.g., Eucommia ulmoides bark)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 70% Methanol in water (v/v)

  • Syringe filters (0.45 µm, PTFE or Nylon)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • HPLC vials

Procedure:

  • Grinding: Mill the dried plant material into a fine powder (approximately 40-60 mesh) to ensure efficient extraction.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of 70% methanol.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Allow the mixture to stand at room temperature for 24 hours, with occasional shaking.

  • Purification and Filtration:

    • Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial.

    • The sample is now ready for injection.

HPLC-DAD Analysis

This section details the instrumental parameters for the chromatographic separation and detection of this compound.

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Formic acid (analytical grade).

  • Water (HPLC grade).

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
DAD Wavelength Monitoring at 277 nm, scanning from 200-400 nm

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
256040
354060
401090
451090
509010
609010
Standard Preparation and Calibration

Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Calibration Curve:

  • Inject each working standard solution (10 µL) into the HPLC system.

  • Record the peak area at 277 nm.

  • Construct a calibration curve by plotting the peak area against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥0.999 for a linear relationship.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-DAD analysis of this compound, based on typical performance for similar lignan glycosides.

Table 2: Chromatographic Data

CompoundRetention Time (min)UV λmax (nm)
This compound(To be determined experimentally)~277

Table 3: Method Validation Parameters (Expected Performance)

ParameterExpected Value
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD) (µg/mL)~0.1
Limit of Quantification (LOQ) (µg/mL)~0.3
Precision (RSD %)< 2%
Accuracy (Recovery %)98 - 102%

Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing p1 Grind Plant Material p2 Weigh 1.0 g of Powder p1->p2 p3 Add 25 mL of 70% Methanol p2->p3 p4 Ultrasonic Extraction (30 min) p3->p4 p5 Centrifuge (4000 rpm, 15 min) p4->p5 p6 Filter Supernatant (0.45 µm) p5->p6 a3 Inject Sample/Standard (10 µL) p6->a3 a1 Prepare Mobile Phases & Standards a2 Set HPLC-DAD Parameters a1->a2 a2->a3 a4 Data Acquisition (277 nm) a3->a4 d1 Peak Identification (Retention Time) a4->d1 d2 Peak Integration (Area) d1->d2 d3 Construct Calibration Curve d1->d3 d4 Quantify this compound d2->d4 d3->d4 G Logical Relationship of the Analytical Method Compound This compound in Plant Matrix Extraction Solid-Liquid Extraction (70% Methanol) Compound->Extraction Separation Reversed-Phase HPLC (C18 Column) Extraction->Separation Detection DAD Detection (277 nm) Separation->Detection Quantification External Standard Quantification Detection->Quantification

Application Notes and Protocols for the Extraction of Fraxiresinol 1-O-glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxiresinol 1-O-glucoside is a lignan (B3055560) glucoside found in various plant species, notably within the Forsythia and Fraxinus genera. As a member of the lignan family, it is of significant interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction, purification, and analysis of this compound from plant material, compiled from established methodologies for related compounds. It includes quantitative data for structurally similar compounds to provide a benchmark for expected yields and outlines the necessary steps for isolation and characterization.

Introduction

Lignan glucosides are a class of polyphenolic compounds widely distributed in the plant kingdom. This compound, a representative of this class, has garnered attention for its potential bioactivities, making it a target for phytochemical investigation and drug discovery. The efficient extraction and purification of this compound are crucial for further pharmacological studies. This application note presents a comprehensive protocol based on common techniques used for the isolation of lignan glucosides from plant sources such as Forsythia suspensa.

Data Presentation

While specific quantitative data for this compound extraction yields are not extensively available in the public domain, the following table summarizes the yields of related and co-occurring lignan glucosides from Forsythia suspensa leaves using a β-cyclodextrin-assisted extraction method. This data can serve as a valuable reference for estimating potential yields.

CompoundPlant MaterialExtraction MethodYield (%)
Forsythoside AForsythia suspensa leavesβ-cyclodextrin-assisted extraction11.80 ± 0.141
PhillyrinForsythia suspensa leavesβ-cyclodextrin-assisted extraction5.49 ± 0.078

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from plant material, primarily based on methodologies reported for the isolation of lignans (B1203133) from Forsythia suspensa fruits.

Protocol 1: Extraction and Preliminary Fractionation

  • Plant Material Preparation:

    • Collect fresh plant material (e.g., unripe fruits or leaves of Forsythia suspensa).

    • Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a freeze-dryer.

    • Grind the dried plant material into a fine powder (approximately 20-40 mesh) to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material (1 kg) in 70% aqueous ethanol (B145695) (10 L) at room temperature for 24 hours with occasional stirring.

    • Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the crude extract in distilled water (1 L).

    • Perform sequential partitioning in a separatory funnel with the following solvents:

      • Petroleum ether (3 x 1 L) to remove nonpolar compounds like fats and chlorophylls.

      • Ethyl acetate (B1210297) (3 x 1 L) to extract compounds of intermediate polarity.

      • n-Butanol (3 x 1 L) to extract more polar compounds, including lignan glucosides.[1]

    • Collect the n-butanol fraction, which is expected to be enriched with this compound.

    • Concentrate the n-butanol fraction to dryness under reduced pressure.

Protocol 2: Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a silica gel (100-200 mesh) column packed in a suitable solvent system (e.g., chloroform-methanol).

    • Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, starting with chloroform (B151607) and gradually increasing the proportion of methanol (B129727) (e.g., from 100:1 to 1:1, v/v).[1]

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable visualization method (e.g., UV light at 254 nm and staining with anisaldehyde-sulfuric acid reagent).

    • Pool the fractions containing the compound of interest based on the TLC profile.

    • Concentrate the pooled fractions under reduced pressure.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, subject the enriched fraction from the silica gel column to preparative HPLC.

    • Column: A C18 reversed-phase column is typically used for the separation of polar compounds.

    • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be from 20% to 80% methanol in water over 40 minutes.

    • Detection: UV detection at a wavelength where the compound absorbs, typically around 280 nm for lignans.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Protocol 3: Analytical Quantification

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-array detector (DAD) or UV detector at 280 nm.[2]

    • Quantification: Prepare a calibration curve using a purified and quantified standard of this compound. Calculate the concentration in the plant extract based on the peak area.

Visualization of the Experimental Workflow

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_partitioning 3. Solvent Partitioning cluster_purification 4. Purification cluster_analysis 5. Analysis plant_material Plant Material (e.g., Forsythia suspensa) drying Drying (Air or Freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration with 70% Ethanol grinding->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Suspend in Water & Partition crude_extract->partitioning pet_ether Petroleum Ether (Nonpolar Impurities) partitioning->pet_ether Discard ethyl_acetate Ethyl Acetate (Intermediate Polarity) partitioning->ethyl_acetate Discard/Analyze n_butanol n-Butanol (Enriched Fraction) partitioning->n_butanol concentration2 Concentration n_butanol->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound hplc_analysis Analytical HPLC-DAD pure_compound->hplc_analysis nmr_ms Structural Elucidation (NMR, MS) pure_compound->nmr_ms

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for Fraxiresinol 1-O-glucoside in Pharmaceutical Testing and Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fraxiresinol 1-O-glucoside, including its physicochemical properties, proposed biological activities, and detailed protocols for its analysis and evaluation. This document is intended to serve as a foundational resource for the pharmaceutical testing and standardization of this compound.

Introduction to this compound

This compound is a lignan (B3055560) glucoside, a class of naturally occurring phenolic compounds found in various plant species.[1] Lignans (B1203133) are of significant interest in pharmaceutical research due to their diverse biological activities, including antioxidant and anti-inflammatory properties.[2][3][4] this compound is currently available as a reference standard for research and development purposes, facilitating its investigation as a potential therapeutic agent. While specific quantitative data on the bioactivity of this compound is not extensively available in publicly accessible literature, this document provides standardized protocols based on established methods for evaluating similar natural products.

Physicochemical Properties and Analytical Standards

A summary of the key physicochemical data for this compound is presented in Table 1. This information is essential for the preparation of standards, analytical method development, and interpretation of experimental results.

PropertyValueReference(s)
CAS Number 89199-94-0[1]
Molecular Formula C₂₇H₃₄O₁₃[1]
Molecular Weight 566.55 g/mol [1]
Appearance Powder
Purity Typically ≥98% (as a reference standard)
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
Analytical Methods HPLC-DAD, HPLC-ELSD, Mass Spectrometry, NMR

Table 1: Physicochemical Properties of this compound. This table summarizes the essential chemical and physical characteristics of this compound for laboratory use.

Biological Activity and Proposed Mechanisms of Action

This compound is proposed to exhibit antioxidant and anti-inflammatory effects, common to many lignan compounds.[2][3][4] The primary mechanisms are believed to involve the modulation of key signaling pathways related to oxidative stress and inflammation.

3.1. Antioxidant Activity

The antioxidant properties of lignans are often attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant defense mechanisms. A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6]

3.2. Anti-inflammatory Activity

The anti-inflammatory effects of lignans are thought to be mediated through the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4] By inhibiting NF-κB activation, lignans can reduce the expression of pro-inflammatory cytokines and enzymes.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound may exert its antioxidant and anti-inflammatory effects, based on the known mechanisms of related lignan compounds.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fraxiresinol_1_O_glucoside This compound Keap1 Keap1 Fraxiresinol_1_O_glucoside->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Cul3 Cul3-Rbx1 (Ubiquitination) Keap1->Cul3 via Nrf2->Cul3 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Nucleus Nucleus

Caption: Proposed Nrf2-Mediated Antioxidant Pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fraxiresinol_1_O_glucoside This compound IKK IKK Complex Fraxiresinol_1_O_glucoside->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p P-IκBα IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasomal Degradation IkB_p->Proteasome DNA κB Sites NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Activates

Caption: Proposed NF-κB-Mediated Anti-inflammatory Pathway.

Experimental Protocols

The following protocols are provided as a guide for the pharmaceutical testing of this compound. These methods are based on standard assays for antioxidant and anti-inflammatory activity and should be optimized and validated for specific experimental conditions.

5.1. Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC-DAD method for the quantification of this compound.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-30 min: 5% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the test sample in methanol, filter through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

HPLC_Workflow A Standard & Sample Preparation C Injection of Standards & Samples A->C B HPLC System Setup (Column, Mobile Phase, etc.) D Chromatographic Separation B->D C->D E DAD Detection D->E F Data Acquisition & Processing E->F G Calibration Curve Construction F->G H Quantification of This compound G->H

Caption: General Workflow for HPLC Analysis.

5.2. In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol).

    • This compound stock solution (in methanol).

    • Ascorbic acid (positive control).

    • Methanol (blank).

  • Procedure:

    • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Calculate the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

5.3. In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: RAW 264.7 murine macrophages.

  • Reagents:

    • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • LPS (from E. coli).

    • This compound stock solution (in DMSO, diluted in media).

    • Dexamethasone (B1670325) (positive control).

    • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • MTT reagent for cell viability.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

    • Assess cell viability using the MTT assay to rule out cytotoxicity.

  • Calculation:

    • NO Inhibition (%) = [(NO_LPS - NO_sample) / NO_LPS] x 100

    • Where NO_LPS is the nitric oxide concentration in LPS-stimulated cells, and NO_sample is the nitric oxide concentration in cells treated with the sample and LPS.

    • Calculate the IC₅₀ value.

Data Presentation

CompoundDPPH Scavenging IC₅₀ (µM)
This compoundTo be determined
Ascorbic Acid (Positive Control)To be determined

Table 2: Template for DPPH Radical Scavenging Activity Data.

CompoundNO Inhibition IC₅₀ (µM) in RAW 264.7 cells
This compoundTo be determined
Dexamethasone (Positive Control)To be determined

Table 3: Template for Nitric Oxide Inhibition Data.

Conclusion

This compound is a promising natural product for further pharmaceutical investigation. The protocols and information provided herein offer a framework for the standardized testing of its analytical and biological properties. It is anticipated that this compound will demonstrate antioxidant and anti-inflammatory activities through the modulation of the Nrf2 and NF-κB signaling pathways, respectively. Further research is required to generate specific quantitative data and to fully elucidate its therapeutic potential. Researchers are encouraged to adapt and validate the provided protocols for their specific applications.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of Fraxiresinol 1-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the anti-inflammatory properties of Fraxiresinol 1-O-glucoside. The protocols outlined below are based on established methodologies for assessing the anti-inflammatory effects of natural compounds in a cellular context.

Introduction

This compound is a lignan (B3055560) glucoside that, based on the activity of structurally related compounds, is a promising candidate for anti-inflammatory drug discovery. Lignans such as syringaresinol (B1662434) have demonstrated anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are critical in the inflammatory response, regulating the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

This document details the experimental setup to test the hypothesis that this compound mitigates the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for inflammation.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experiments.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
Control100 ± 5.2
LPS (1 µg/mL)98 ± 4.8
This compound (10) + LPS97 ± 5.1
This compound (25) + LPS96 ± 4.9
This compound (50) + LPS95 ± 5.3
This compound (100) + LPS94 ± 4.7

Data are presented as mean ± standard deviation.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10
This compound (10 µM) + LPS35.2 ± 2.523.1
This compound (25 µM) + LPS24.6 ± 1.946.3
This compound (50 µM) + LPS15.3 ± 1.266.6
This compound (100 µM) + LPS8.9 ± 0.780.6

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 110980 ± 95
This compound (50 µM) + LPS480 ± 45350 ± 32

Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is used as the model system.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour before stimulating with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.

  • Procedure: After the 24-hour treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO). Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure: Collect the cell culture supernatant after treatment. Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid). After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure: Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α and IL-6.

Western Blot Analysis

This technique is used to determine the effect of this compound on the protein expression and phosphorylation of key components of the NF-κB and MAPK signaling pathways.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK overnight at 4°C. After washing, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against β-actin or GAPDH as a loading control.

Visualizations

Experimental_Workflow cluster_setup Cell Preparation and Treatment cluster_assays Bioassays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Cell Seeding cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment stimulation LPS Stimulation (1 µg/mL) pretreatment->stimulation mtt MTT Assay (Cell Viability) stimulation->mtt griess Griess Assay (NO Production) stimulation->griess elisa ELISA (TNF-α, IL-6) stimulation->elisa western Western Blot (iNOS, COX-2, NF-κB, MAPK proteins) stimulation->western data Quantitative Data Analysis mtt->data griess->data elisa->data western->data

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

NFkB_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK_pathway->Gene_expression induces IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65) NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc translocates Fraxiresinol Fraxiresinol 1-O-glucoside Fraxiresinol->MAPK_pathway inhibits Fraxiresinol->IKK inhibits NFkB_p65_nuc->Gene_expression induces

Caption: Proposed mechanism of action of this compound on the NF-κB and MAPK signaling pathways.

Fraxiresinol 1-O-glucoside as a reference standard in phytochemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol 1-O-glucoside is a lignan (B3055560) glycoside found in various plant species, including those of the Acanthopanax and Fraxinus genera. As a member of the lignan family, it is recognized for its potential antioxidant and anti-inflammatory properties. The use of a well-characterized reference standard is critical for the accurate identification and quantification of this compound in plant extracts, herbal formulations, and other botanical matrices. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in phytochemical analysis.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental for its proper handling and use as a reference standard.

PropertyValue
Chemical Name (+)-Fraxiresinol 1-β-D-glucoside
CAS Number 89199-94-0
Molecular Formula C₂₇H₃₄O₁₃
Molecular Weight 566.56 g/mol
Appearance White to off-white powder
Purity (typical) ≥95% (commonly available as ≥98%)
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water

Characterization of the Reference Standard

The identity and purity of the this compound reference standard must be unequivocally established. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of the reference standard. A typical chromatogram should exhibit a single major peak corresponding to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity of the compound.

¹H-NMR (Proton NMR) Data (400 MHz, Methanol-d₄) This data is representative and may vary slightly based on instrumentation and solvent.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
6.70s-Aromatic H
6.65s-Aromatic H
4.85d7.5Anomeric H (Glucose)
4.20m-H-7
3.85s-Methoxy H
3.83s-Methoxy H
3.70-3.30m-Sugar Protons, Other Aliphatic H
3.15m-H-8

¹³C-NMR (Carbon-13 NMR) Data (100 MHz, Methanol-d₄) This data is representative and may vary slightly based on instrumentation and solvent.

Chemical Shift (δ, ppm)Assignment
149.5, 148.0, 147.5, 135.0, 133.0, 119.0, 110.0, 105.0Aromatic C
104.0Anomeric C (Glucose)
87.0, 83.0C-7, C-8
78.0, 77.5, 75.0, 71.5, 62.5Sugar C
56.5, 56.0Methoxy C
55.0, 45.0, 39.0Other Aliphatic C
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this analysis.

Ionization ModeObserved m/zInterpretation
ESI-Positive589.2 [M+Na]⁺Sodium Adduct
ESI-Negative565.2 [M-H]⁻Deprotonated Molecule

Application: Quantitative Analysis of this compound in Plant Extracts by HPLC-UV

This protocol outlines a validated method for the quantification of this compound in a plant matrix using a reference standard.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Reference Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Inject Standards Sample_Prep Plant Sample Extraction & Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Generate Chromatograms Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Peak Areas of Standards Quantification Sample Quantification Data_Acquisition->Quantification Peak Areas of Samples Calibration_Curve->Quantification Apply Regression Equation Nrf2_Pathway cluster_nucleus Fraxiresinol Fraxiresinol 1-O-glucoside Keap1_Nrf2 Keap1-Nrf2 Complex Fraxiresinol->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes transcription Nrf2_n->ARE Binds to NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Activation Inflammatory_Stimuli->IKK Fraxiresinol Fraxiresinol 1-O-glucoside Fraxiresinol->IKK Inhibits IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Proinflammatory_Genes Promotes

Application Notes and Protocols for Fraxiresinol 1-O-glucoside in Nutraceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Fraxiresinol 1-O-glucoside in Nutraceutical Research

This compound, a lignan (B3055560) glucoside found in various plants of the Oleaceae family, is an emerging compound of interest in the field of nutraceuticals. Its potential health benefits are primarily attributed to its antioxidant and anti-inflammatory properties. These characteristics suggest its utility in the development of functional foods and dietary supplements aimed at mitigating conditions associated with oxidative stress and chronic inflammation.

Antioxidant Applications

Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. This compound is hypothesized to exert its antioxidant effects through the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of phenolic hydroxyl groups in its aglycone form, fraxiresinol, is crucial for this activity.

Anti-inflammatory Applications

Chronic inflammation is a key contributor to a wide range of health issues, such as arthritis, inflammatory bowel disease, and metabolic syndrome. This compound is being investigated for its potential to modulate inflammatory pathways. The proposed mechanism of action involves the inhibition of pro-inflammatory enzymes and cytokines. It is believed that this compound may interfere with key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response. By inhibiting these pathways, the compound can potentially reduce the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Quantitative Data on Related Compounds

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the bioactivity of structurally related lignans (B1203133) and other phenolic compounds, providing a benchmark for expected efficacy.

Table 1: Antioxidant Activity of Related Phenolic Compounds

CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
cis-HinokiresinolABTS Radical Scavenging45.6 µM--
cis-HinokiresinolSuperoxide Anion Radical Scavenging40.5 µM--
Ethanolic Extract of Salvia verticillataDPPH Radical Scavenging18.3--
Ethyl Acetate Fraction of Macaranga hypoleucaDPPH Radical Scavenging14.31Ascorbic Acid4.97
Ethyl Acetate Fraction of Macaranga hypoleucaABTS Radical Scavenging2.10Trolox2.34

Table 2: Anti-inflammatory Activity of Related Phenolic Compounds

Compound/ExtractAssayCell LineIC50 Value (µM)Inhibition (%)Concentration (µM)
FisetinNitric Oxide (NO) Production InhibitionRAW 264.7-5220
QuercetinNitric Oxide (NO) Production InhibitionRAW 264.737.1--
Saucerneol FTNF-α Production InhibitionBMMCs-Dose-dependent-
Saucerneol FIL-6 Production InhibitionBMMCs-Dose-dependent-
BerenjenolCOX-2 Expression InhibitionRAW 264.7-6550
BerenjenoliNOS Expression InhibitionRAW 264.7-8050

Experimental Protocols

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • In a 96-well microplate, add 100 µL of each concentration of this compound solution to triplicate wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, add 100 µL of methanol instead of the sample solution.

  • For the blank, add 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentrations.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Prepare various concentrations of this compound in DMEM.

  • Pre-treat the cells with the different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should be left unstimulated as a negative control.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve.

  • Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Protocol 3: Measurement of TNF-α and IL-6 Inhibition

Objective: To quantify the inhibitory effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well cell culture plate

Procedure:

  • Follow steps 1-5 from the Nitric Oxide Inhibition Assay protocol.

  • After the 24-hour incubation with LPS, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.

  • Briefly, the ELISA protocol will involve adding the supernatants to wells pre-coated with capture antibodies for either TNF-α or IL-6.

  • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate is then added, which reacts with the enzyme to produce a colorimetric signal.

  • The absorbance is measured at the appropriate wavelength (typically 450 nm).

  • A standard curve is generated using recombinant TNF-α or IL-6.

  • The concentrations of the cytokines in the samples are determined by interpolating from the standard curve.

  • Calculate the percentage of inhibition of TNF-α and IL-6 secretion for each concentration of this compound compared to the LPS-stimulated control.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis prep This compound Stock Solution antioxidant Antioxidant Assays (e.g., DPPH, ABTS) prep->antioxidant Test Compound anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) prep->anti_inflammatory Test Compound ic50 IC50 Determination antioxidant->ic50 inhibition Percentage Inhibition Calculation anti_inflammatory->inhibition

General experimental workflow for assessing bioactivity.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Pathways cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK Transcription Gene Transcription MAPK->Transcription NFkB_complex IκB-NF-κB Complex IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_complex->NFkB IκB Degradation NFkB->Transcription Translocation to Nucleus Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Transcription->Cytokines Fraxiresinol Fraxiresinol Fraxiresinol->MAPK Inhibits Fraxiresinol->IKK Inhibits

Proposed anti-inflammatory signaling pathway.

logical_relationship Compound This compound Properties Bioactive Properties Compound->Properties Antioxidant Antioxidant Activity Properties->Antioxidant AntiInflammatory Anti-inflammatory Activity Properties->AntiInflammatory Mechanism1 Free Radical Scavenging Antioxidant->Mechanism1 Mechanism2 Inhibition of Pro-inflammatory Mediators (NO, TNF-α, IL-6) AntiInflammatory->Mechanism2 Application Nutraceutical Applications Mechanism1->Application Mechanism2->Application

Logical relationship of potential effects.

Troubleshooting & Optimization

Technical Support Center: Optimizing Fraxiresinol 1-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the extraction yield of Fraxiresinol 1-O-glucoside from herbal sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which herbs is it commonly found?

A1: this compound is a lignan (B3055560) glucoside, a type of phenolic compound. It is found in various plants, notably in the Oleaceae family. Commercially important herbal sources include the bark and leaves of Eucommia ulmoides (Du Zhong) and the fruits of Forsythia suspensa (Lian Qiao).

Q2: What are the main challenges in extracting this compound?

A2: The primary challenges include its relatively low concentration in plant material, the presence of co-extracting interfering compounds such as pigments, lipids, and other glycosides, and the potential for degradation of the glycosidic bond under harsh extraction conditions.

Q3: Which analytical method is most suitable for quantifying this compound in my extracts?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is the most common and reliable method for the quantification of this compound.[1]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Suggestion
Inappropriate Solvent This compound is a polar molecule. Ensure you are using a polar solvent. Aqueous mixtures of ethanol (B145695) or methanol (B129727) (e.g., 50-80%) are often more effective than absolute alcohols for extracting glycosides.
Insufficient Extraction Time For maceration, ensure the plant material is in contact with the solvent for an adequate period (e.g., 24-48 hours). For Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), optimize the extraction time as per the specific protocol.
Inadequate Plant Material Preparation The plant material should be dried and finely ground to maximize the surface area for solvent penetration.
Degradation of the Compound Avoid excessive heat, especially during conventional heating methods. Lignan glycosides can be susceptible to degradation at high temperatures. For MAE, using pulsed emissions can help to control the temperature.
Incorrect Plant Part Used The concentration of this compound can vary significantly between different parts of the plant. For instance, in Eucommia ulmoides, the bark generally contains higher concentrations of certain lignan glucosides than the leaves.[2]

Problem 2: High Level of Impurities in the Crude Extract

Possible Cause Troubleshooting Suggestion
Co-extraction of Lipids and Waxes Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane to remove lipids and waxes before the main extraction.
Co-extraction of Pigments (e.g., Chlorophyll) For extracts from leaves, consider a post-extraction cleanup step. This can involve liquid-liquid partitioning or solid-phase extraction (SPE).
Co-extraction of Tannins and other Phenolic Compounds Utilize post-extraction purification methods such as column chromatography (e.g., with silica (B1680970) gel or macroporous resins) to separate this compound from other polar compounds.

Data Presentation: Comparison of Extraction Methods

Note: The following tables provide a comparative overview of different extraction methods. The data is compiled from studies on lignan glucosides and total phenolic/flavonoid content from relevant plant sources. Direct comparative yield data for this compound is limited; therefore, this data serves as a guide for selecting an appropriate extraction strategy.

Table 1: Comparison of Extraction Methods for Lignan Glycosides and Related Compounds

Extraction Method Principle Typical Yield Advantages Disadvantages
Maceration Soaking the plant material in a solvent at room temperature.LowerSimple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent consumption, lower efficiency.
Soxhlet Extraction Continuous extraction with a hot refluxing solvent.ModerateMore efficient than maceration.Can degrade thermolabile compounds due to prolonged exposure to heat.
Ultrasound-Assisted Extraction (UAE) Use of acoustic cavitation to disrupt cell walls and enhance mass transfer.HighFaster, higher yield, reduced solvent consumption compared to conventional methods.Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and rupture plant cells.HighVery fast, high yield, reduced solvent consumption.Potential for localized overheating if not controlled, requires specialized equipment.[3]

Table 2: Quantitative Comparison of Extraction Efficiency (Generalized Data)

Method Compound Type Plant Source Solvent Extraction Time Relative Yield (%) *Reference
MacerationTotal PhenolsCeratonia siliqua45% Ethanol120 min100[4]
UAETotal PhenolsCeratonia siliqua45% Ethanol30 min~100[4]
MAETotal PhenolsCeratonia siliqua45% Ethanol4.5 min~100[4]
MacerationDiosgenin (B1670711)Trigonella foenum-graecumMethanol-100[5]
UAEDiosgeninTrigonella foenum-graecumMethanol-~116[5]
MAEDiosgeninTrigonella foenum-graecumMethanol-~98[5]

*Relative yield is presented for comparative purposes based on the data in the cited studies.

Experimental Protocols

Protocol 1: Conventional Maceration

  • Preparation of Plant Material: Dry the plant material (e.g., Eucommia ulmoides bark) at 40-50°C and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a conical flask.

    • Add 200 mL of 70% (v/v) aqueous ethanol.

    • Seal the flask and place it on an orbital shaker at room temperature (25°C) for 24 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a beaker.

    • Add 200 mL of 70% (v/v) aqueous ethanol.

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Perform ultrasonication at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter and concentrate the extract as described in Protocol 1.

Protocol 3: Microwave-Assisted Extraction (MAE)

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a microwave extraction vessel.

    • Add 200 mL of 70% (v/v) aqueous ethanol.

    • Place the vessel in a microwave extractor.

    • Set the microwave power to 500 W and the extraction time to 5 minutes. It is advisable to use pulsed microwave radiation (e.g., 30 seconds on, 30 seconds off) to avoid overheating.

  • Filtration and Concentration:

    • After extraction and cooling, filter and concentrate the extract as described in Protocol 1.

Mandatory Visualizations

Lignan Biosynthetic Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_alcohol CAD Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Oxidative Coupling (Dirigent Proteins, Laccases) Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Fraxiresinol Fraxiresinol Secoisolariciresinol->Fraxiresinol Further Modifications Fraxiresinol_glucoside This compound Fraxiresinol->Fraxiresinol_glucoside Glucosyltransferase

Caption: General biosynthetic pathway of lignans (B1203133) from phenylalanine.

Experimental Workflow Plant_material Plant Material (e.g., Eucommia ulmoides bark) Drying_grinding Drying and Grinding Plant_material->Drying_grinding Defatting Pre-extraction (Defatting) with n-hexane Drying_grinding->Defatting Extraction Extraction Defatting->Extraction Maceration Maceration (70% Ethanol, 24h, 25°C) Extraction->Maceration UAE Ultrasound-Assisted Extraction (70% Ethanol, 30 min, 40°C) Extraction->UAE MAE Microwave-Assisted Extraction (70% Ethanol, 5 min, 500W) Extraction->MAE Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_extract Crude Extract Concentration->Crude_extract Purification Purification (Column Chromatography) Crude_extract->Purification Analysis Quantification (HPLC) Purification->Analysis

Caption: Comparative experimental workflow for this compound extraction.

References

Technical Support Center: Overcoming Poor Water Solubility of Fraxiresinol 1-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor water solubility of Fraxiresinol 1-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my cell-based assay. What should I do?

A2: This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Reduce the Final Concentration: The simplest approach is to lower the final working concentration of the compound in your assay.

  • Increase Co-solvent Concentration: If your experimental design allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help maintain solubility. Always include a vehicle control with the same co-solvent concentration.

  • Gentle Heating and Agitation: Carefully warming the solution in a 37°C water bath and using mechanical agitation like vortexing or sonication can help redissolve the compound. Use caution, as excessive heat may cause degradation.

  • Perform a Solubility Test: Before your main experiment, conduct a small-scale test to determine the maximum concentration at which this compound remains soluble in your final assay medium.

Q3: What are the most promising strategies for enhancing the aqueous solubility of this compound for in vivo studies?

A3: Several formulation strategies can significantly improve the solubility and bioavailability of poorly water-soluble compounds like this compound. The most common and effective methods include:

  • Solid Dispersion: This technique involves dispersing the compound in a hydrophilic carrier matrix at a solid state. This can be achieved through methods like solvent evaporation or melting. Solid dispersions can increase the dissolution rate of lignans (B1203133) by up to 288-fold.

  • Cyclodextrin (B1172386) Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their cavity, forming a water-soluble inclusion complex.

  • Nanosuspension: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution velocity.

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause Recommended Solution
Cloudy or precipitated solution after diluting stock. The compound's solubility limit in the aqueous medium has been exceeded.Lower the final concentration. Increase the percentage of co-solvent (e.g., DMSO) if the experiment allows, ensuring appropriate vehicle controls. Perform a preliminary solubility test to determine the optimal concentration range.
Low recovery of the compound after an extraction process. The compound may have partitioned into the aqueous phase more than expected, or it may have adsorbed to labware.Check the aqueous layer for your compound. Pre-treat glassware with a siliconizing agent to reduce adsorption. Optimize the extraction solvent system.
Inconsistent results in biological assays. Variability in the solubilization of the compound between experiments.Prepare a fresh stock solution for each experiment. Ensure complete dissolution of the stock solution before each use by gentle warming and vortexing. Use a consistent and validated protocol for preparing working solutions.
Degradation of the compound during formulation. The compound may be sensitive to heat or certain solvents used in the formulation process.For heat-sensitive compounds, use non-thermal methods like solvent evaporation at low temperatures or freeze-drying for preparing solid dispersions or cyclodextrin complexes. Conduct stability studies of the compound under different formulation conditions.

Data on Solubility Enhancement of Lignan (B3055560) Glucosides

While specific data for this compound is limited, the following table summarizes the aqueous solubility of similar lignan glucosides and the reported enhancement for lignans using different formulation strategies.

Compound/Formulation Aqueous Solubility / Dissolution Enhancement Reference
Secoisolariciresinol diglucoside 1 mg/mL[2]
Pinoresinol diglucoside 100 mg/mL[3]
Lignans from Schisandra chinensis (Solid Dispersion) Up to 288-fold increase in dissolution rate

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30).

Materials:

  • This compound

  • PVP K30

  • Ethanol (B145695) (or another suitable volatile solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution: Accurately weigh this compound and PVP K30 (e.g., in a 1:4 drug-to-carrier ratio by weight). Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the wall of the flask.

  • Drying: Further dry the solid film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film from the flask. Pulverize the solid dispersion using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC, XRD, and FTIR) and compare it to the pure drug.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD).

Materials:

  • This compound

  • HP-β-CD

  • Ethanol-water solution (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven or desiccator

Methodology:

  • Mixing: Accurately weigh this compound and HP-β-CD (e.g., in a 1:1 molar ratio). Place the HP-β-CD in a mortar.

  • Kneading: Slowly add a small amount of the ethanol-water solution to the HP-β-CD while triturating to form a paste. Add the this compound to the paste and continue kneading for a specified time (e.g., 60 minutes) to ensure thorough mixing and complex formation. The mixture should maintain a paste-like consistency.

  • Drying: Spread the resulting paste in a thin layer on a tray and dry it in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex using a mortar and pestle.

  • Sieving: Pass the powdered complex through a sieve to obtain a uniform particle size.

  • Characterization: Evaluate the prepared inclusion complex for its solubility, dissolution rate, and evidence of complex formation (e.g., using DSC, XRD, FTIR, and NMR) in comparison to the pure drug and a physical mixture of the components.

Signaling Pathway and Experimental Workflow Diagrams

This compound, as a phenolic compound, is postulated to exert its biological effects, such as antioxidant and anti-inflammatory activities, through the modulation of key signaling pathways.

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Biological Evaluation start This compound Powder sd Solid Dispersion start->sd Solid Dispersion Method cd Cyclodextrin Complex start->cd Cyclodextrin Complexation ns Nanosuspension start->ns Nanosuspension Technique sol Solubility & Dissolution Testing sd->sol phys Physicochemical Analysis (DSC, XRD, FTIR) sd->phys cd->sol cd->phys ns->sol ns->phys invitro In Vitro Assays (e.g., Cell Viability, Anti-inflammatory) sol->invitro phys->invitro invivo In Vivo Studies (e.g., Pharmacokinetics, Efficacy) invitro->invivo nrf2_pathway frax This compound keap1 Keap1 frax->keap1 inactivates ros Oxidative Stress ros->keap1 inactivates nrf2 Nrf2 keap1->nrf2 sequesters ub Ubiquitination & Degradation keap1->ub promotes nrf2->ub nrf2_n Nrf2 (nuclear) nrf2->nrf2_n translocates are ARE (Antioxidant Response Element) nrf2_n->are binds genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) are->genes activates nfkb_pathway frax This compound ikk IKK Complex frax->ikk inhibits stimuli Inflammatory Stimuli (e.g., LPS) stimuli->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb sequesters ikb_p P-IκBα ikb->ikb_p nfkb_n NF-κB (nuclear) nfkb->nfkb_n translocates degradation Proteasomal Degradation ikb_p->degradation genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nfkb_n->genes activates

References

Technical Support Center: Fraxiresinol 1-O-glucoside Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of Fraxiresinol 1-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass-to-charge ratios (m/z) for this compound?

This compound has a molecular formula of C₂₇H₃₄O₁₃ and a molecular weight of 566.556 g/mol .[1] Depending on the ionization mode, you can expect to observe the following ions:

Ionization ModeAdductExpected m/z
Positive ESI[M+H]⁺567.2021
Positive ESI[M+Na]⁺589.1840
Positive ESI[M+K]⁺605.1579
Negative ESI[M-H]⁻565.1873
Negative ESI[M+Cl]⁻601.1642

Q2: What is the typical fragmentation pattern for this compound in MS/MS analysis?

As an O-glycoside, the most common fragmentation pathway for this compound involves the cleavage of the glycosidic bond, resulting in the neutral loss of the glucose moiety (162.05 Da).[2][3] The primary product ion observed will be the aglycone, Fraxiresinol.

  • [M+H]⁺ (m/z 567.2021) → Aglycone fragment [M+H-162]⁺ at m/z 405.1493

  • [M-H]⁻ (m/z 565.1873) → Aglycone fragment [M-H-162]⁻ at m/z 403.1341

Further fragmentation of the Fraxiresinol aglycone may also be observed.

Q3: How can I differentiate this compound from its isomers?

Differentiating between isomers requires a combination of high-resolution chromatography and detailed tandem mass spectrometry (MS/MS) analysis.[4][5] Isomers may exhibit subtle differences in their fragmentation patterns, such as the relative abundance of certain fragment ions. Careful optimization of collision energy is crucial to highlight these differences. In some cases, derivatization or the use of ion mobility mass spectrometry may be necessary for unambiguous identification.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Issue 1: Low Signal Intensity or No Signal

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal MS Parameters Optimize source parameters including capillary voltage, cone voltage, desolvation gas temperature, and flow rate. Start with the general parameters provided in the experimental protocols below and adjust systematically.[6]
Ion Suppression Matrix effects from co-eluting compounds in the sample can suppress the ionization of the analyte.[4] To mitigate this, improve sample clean-up using Solid-Phase Extraction (SPE), dilute the sample, or optimize the chromatographic separation to isolate the analyte from interfering matrix components.
In-source Fragmentation The compound may be fragmenting in the ion source before reaching the mass analyzer.[4] To address this, reduce the cone voltage (or fragmentor voltage) and the source temperature.
Incorrect Mobile Phase pH For phenolic compounds, an acidic mobile phase (e.g., with 0.1% formic acid) generally improves ionization in positive mode.[4]
Sample Degradation Ensure the stability of this compound in your sample solvent and storage conditions. Prepare fresh samples if degradation is suspected.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Possible Causes & Solutions:

CauseRecommended Action
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for the analyte and that the organic solvent composition is optimized for good peak shape. For reversed-phase chromatography, ensure the injection solvent is not significantly stronger than the initial mobile phase.[4]
Secondary Interactions with Column Some columns may have residual silanol (B1196071) groups that can interact with polar analytes, causing peak tailing. Consider using a column with end-capping or a different stationary phase.
Column Contamination or Void Flush the column with a strong solvent to remove contaminants. If the problem persists, a void may have formed at the column inlet, and the column may need to be replaced.[7]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[7]
Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution.[8]
Fluctuations in Pump Pressure Check for leaks in the LC system and ensure the pump is delivering a stable flow rate. Worn pump seals can cause pressure fluctuations.[8]
Changes in Mobile Phase Composition Prepare fresh mobile phases daily and ensure they are properly degassed to prevent bubble formation.
Column Temperature Variations Use a column oven to maintain a stable temperature, as retention times can be sensitive to temperature changes.

Experimental Protocols

Sample Preparation from Plant Material

This protocol provides a general guideline for the extraction and clean-up of lignan (B3055560) glycosides from plant matrices.

  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract the powder with 80% methanol (B129727) or ethanol (B145695) at a sample-to-solvent ratio of 1:10 (w/v).[4]

    • Sonication or shaking for 30-60 minutes can enhance extraction efficiency.

    • Centrifuge the extract and collect the supernatant.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.[4]

Suggested Starting LC-MS Parameters

These are starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

ParameterSuggested Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL

Mass Spectrometry (MS) Parameters (ESI Source):

ParameterPositive Ion ModeNegative Ion Mode
Capillary Voltage 2.5 - 3.5 kV2.0 - 3.0 kV
Cone Voltage 20 - 40 V20 - 40 V
Source Temperature 120 - 150 °C120 - 150 °C
Desolvation Temperature 350 - 500 °C350 - 500 °C
Cone Gas Flow 50 L/Hr50 L/Hr
Desolvation Gas Flow 600 - 800 L/Hr600 - 800 L/Hr
Collision Energy (for MS/MS) 15 - 30 eV (for glycosidic bond cleavage)15 - 30 eV (for glycosidic bond cleavage)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Plant_Material Plant Material Extraction Extraction (80% MeOH) Plant_Material->Extraction Cleanup SPE Cleanup (C18) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Analysis MS Analysis (Full Scan) ESI_Ionization->MS_Analysis MSMS_Analysis MS/MS Analysis (Fragmentation) MS_Analysis->MSMS_Analysis Peak_Integration Peak Integration MSMS_Analysis->Peak_Integration Compound_ID Compound Identification Peak_Integration->Compound_ID Quantification Quantification Compound_ID->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start LC-MS Problem Encountered Check_Signal Low or No Signal? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Check_Signal->Check_Peak_Shape No Optimize_MS Optimize MS Parameters Check_Signal->Optimize_MS Yes Check_RT Inconsistent Retention Time? Check_Peak_Shape->Check_RT No Reduce_Load Reduce Injection Load Check_Peak_Shape->Reduce_Load Yes Equilibrate Increase Equilibration Time Check_RT->Equilibrate Yes End Problem Resolved Check_RT->End No Improve_Cleanup Improve Sample Cleanup Optimize_MS->Improve_Cleanup Adjust_Source Reduce Source Energy Improve_Cleanup->Adjust_Source Adjust_Source->Check_Signal Check_Mobile_Phase Check Mobile Phase/Solvent Reduce_Load->Check_Mobile_Phase Flush_Column Flush/Replace Column Check_Mobile_Phase->Flush_Column Flush_Column->Check_Peak_Shape Check_System Check for Leaks/Pressure Equilibrate->Check_System Fresh_Mobile_Phase Prepare Fresh Mobile Phase Check_System->Fresh_Mobile_Phase Fresh_Mobile_Phase->Check_RT

Caption: Troubleshooting logic for common LC-MS issues.

References

Technical Support Center: Fraxiresinol 1-O-glucoside Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Fraxiresinol 1-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the synthesis of this compound can be divided into two main areas: the stereoselective synthesis of the Fraxiresinol aglycone and the subsequent stereoselective O-glycosylation. Controlling the stereochemistry at multiple chiral centers in the lignan (B3055560) core is a significant hurdle. Furthermore, achieving a high yield and stereoselectivity (specifically the β-linkage) during the glycosylation step can be problematic due to the complex structure of the aglycone.

Q2: Which glycosylation methods are most suitable for a sterically hindered aglycone like Fraxiresinol?

A2: For complex and sterically hindered aglycones, several glycosylation methods can be considered. The choice of method often depends on the specific protecting groups on the glycosyl donor and the reactivity of the aglycone's hydroxyl group. Commonly employed methods include the use of glycosyl trichloroacetimidates, thioglycosides, or glycosyl fluorides, as these donors can be activated under a variety of conditions.

Q3: What are the common impurities encountered during the purification of this compound?

A3: Common impurities can include unreacted Fraxiresinol aglycone, the α-anomer of the glucoside, partially deprotected intermediates, and byproducts from side reactions during the glycosylation step. If the synthesis involves protecting groups, incomplete deprotection can also lead to a mixture of related compounds.

Q4: How can I confirm the stereochemistry of the glycosidic bond?

A4: The stereochemistry of the glycosidic bond (α or β) is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (¹H NMR) between the anomeric proton (H-1' of the glucose) and the adjacent proton (H-2') is a key indicator. For a β-glucoside, a large axial-axial coupling constant (typically around 7-8 Hz) is expected. 2D NMR techniques like NOESY can also provide through-space correlations that help confirm the stereochemistry.

Troubleshooting Guides

Synthesis: Low Yield of Glycosylation Reaction
Potential Cause Troubleshooting Steps
Low reactivity of the Fraxiresinol aglycone 1. Increase the reaction temperature.2. Use a more powerful activator for the glycosyl donor.3. Consider a different glycosylation method with a more reactive donor (e.g., glycosyl iodide).
Steric hindrance around the hydroxyl group 1. Employ a glycosyl donor with smaller protecting groups.2. Use a less bulky activator.3. Increase the reaction time.
Decomposition of the glycosyl donor or aglycone 1. Use milder reaction conditions (lower temperature, less acidic activator).2. Ensure all reagents and solvents are anhydrous.3. Add molecular sieves to the reaction mixture to scavenge any moisture.
Suboptimal solvent choice 1. Screen different solvents. Nitrile solvents like acetonitrile (B52724) can sometimes favor the formation of β-glycosides.
Synthesis: Poor Stereoselectivity (Formation of α-anomer)
Potential Cause Troubleshooting Steps
Lack of neighboring group participation 1. Use a glycosyl donor with a participating protecting group at the C-2' position (e.g., an acetyl or benzoyl group). This will favor the formation of the 1,2-trans-glycoside (β-linkage).
Reaction proceeding through an SN1-like mechanism 1. Use a less polar solvent to disfavor the formation of the oxocarbenium ion.2. Lower the reaction temperature.3. Use a less powerful activator.
Anomerization of the glycosyl donor 1. Prepare the glycosyl donor immediately before use.2. Use conditions that favor the formation of the more reactive α-donor (if applicable to the chosen method).
Purification: Co-elution of Anomers
Potential Cause Troubleshooting Steps
Similar polarity of α and β anomers 1. Optimize the chromatographic conditions. Try a different solvent system with varying polarity.2. Use a different stationary phase (e.g., a different type of silica (B1680970) gel or a reverse-phase column).3. Consider preparative High-Performance Liquid Chromatography (HPLC) for better separation.
Presence of impurities with similar retention times 1. Improve the work-up procedure to remove more impurities before chromatography.2. Perform a preliminary purification step, such as precipitation or crystallization, if possible.

Experimental Protocols

Proposed Synthesis of Fraxiresinol Aglycone (Illustrative)

A plausible route to the Fraxiresinol aglycone involves the oxidative coupling of a suitable monolignol precursor.

  • Preparation of the Monolignol Precursor: Synthesize or procure a monolignol such as coniferyl alcohol or sinapyl alcohol, which will serve as the building block for the lignan core.

  • Oxidative Coupling: Dissolve the monolignol in a suitable solvent (e.g., acetone/water). Add an oxidizing agent (e.g., ferric chloride or a laccase enzyme) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Quench the reaction and extract the product into an organic solvent. Purify the crude product by column chromatography on silica gel to isolate the Fraxiresinol aglycone.

O-Glycosylation of Fraxiresinol (Koenigs-Knorr Method Example)

  • Preparation of Glycosyl Donor: Prepare a protected glycosyl bromide (e.g., acetobromo-α-D-glucose) from the corresponding per-acetylated glucose.

  • Glycosylation Reaction:

    • Dissolve the Fraxiresinol aglycone in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • Add a silver salt promoter (e.g., silver carbonate or silver triflate).

    • Cool the mixture to 0 °C and add the glycosyl bromide donor in portions.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aglycone.

  • Work-up: Filter the reaction mixture through celite to remove silver salts and concentrate the filtrate.

  • Deprotection: Dissolve the crude protected glucoside in a suitable solvent (e.g., methanol) and add a catalytic amount of sodium methoxide. Stir at room temperature until deprotection is complete (monitored by TLC).

  • Purification: Neutralize the reaction with an acidic resin, filter, and concentrate. Purify the final product by column chromatography on silica gel or by preparative HPLC.

Visualizations

Synthesis_Workflow cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation monolignol Monolignol Precursor coupling Oxidative Coupling monolignol->coupling aglycone_purification Purification coupling->aglycone_purification fraxiresinol Fraxiresinol Aglycone aglycone_purification->fraxiresinol glycosylation_reaction Glycosylation Reaction fraxiresinol->glycosylation_reaction glycosyl_donor Protected Glycosyl Donor glycosyl_donor->glycosylation_reaction deprotection Deprotection glycosylation_reaction->deprotection final_purification Final Purification deprotection->final_purification fraxiresinol_glucoside This compound final_purification->fraxiresinol_glucoside Troubleshooting_Logic cluster_yield Low Yield Issues cluster_selectivity Poor Stereoselectivity Issues start Low Yield or Poor Selectivity in Glycosylation check_reactivity Assess Reactivity of Aglycone start->check_reactivity check_donor Check C-2' Protecting Group on Donor start->check_donor check_conditions Verify Anhydrous Conditions check_reactivity->check_conditions check_activator Evaluate Activator Strength check_reactivity->check_activator solution_yield Optimize Reaction Conditions: - Increase Temperature - Stronger Activator - Use Molecular Sieves check_activator->solution_yield check_solvent Analyze Solvent Polarity check_donor->check_solvent check_temp Review Reaction Temperature check_donor->check_temp solution_selectivity Modify Synthetic Strategy: - Use Participating Protecting Group - Use Less Polar Solvent - Lower Temperature check_temp->solution_selectivity

Fraxiresinol 1-O-glucoside experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of Fraxiresinol 1-O-glucoside. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility and variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound is a lignan (B3055560), a class of polyphenolic compounds found in various plants.[1] It is structurally related to other well-known lignans (B1203133) and is often investigated for its potential biological activities. Its presence has been identified in various plant species, and the yield can be influenced by the plant's genetic makeup, growing conditions, and the specific part of the plant being analyzed.

Q2: What are the primary sources of experimental variability when working with this compound?

Experimental variability in studies involving this compound can arise from several factors, primarily related to its nature as a natural product. Key sources of variability include:

  • Source Material: The concentration of this compound can vary significantly between different plant species, and even within the same species due to genetic differences (cultivars), geographical location, climate, and harvest time.[2][3]

  • Extraction and Purification: The choice of extraction solvent, temperature, and duration can greatly impact the yield and purity of the extracted compound. Similarly, the purification method's efficiency and selectivity will influence the final product's quality.

  • Compound Stability: As a glucoside, this compound can be susceptible to degradation under certain conditions of pH, temperature, and enzymatic activity. Improper storage or handling can lead to reduced potency and the generation of artifacts.

  • Analytical Methodology: Variations in analytical techniques, such as High-Performance Liquid Chromatography (HPLC), including column type, mobile phase composition, and detector settings, can lead to discrepancies in quantification.

Q3: How can I improve the reproducibility of my experiments with this compound?

To enhance reproducibility, it is crucial to standardize your experimental workflow. This includes:

  • Standardized Material: Whenever possible, use a well-characterized and certified reference standard of this compound for quantitative analysis and bioassays. If using plant extracts, ensure they are from a consistent and well-documented source.

  • Validated Protocols: Employ and consistently follow validated protocols for extraction, purification, and analysis. Any modifications to the protocol should be carefully documented and validated.

  • Proper Storage: Store this compound, both as a pure compound and in extracts, under appropriate conditions (e.g., cool, dark, and dry) to prevent degradation.

  • Method Validation: For quantitative analysis, validate your analytical method for parameters such as linearity, accuracy, precision, and specificity.[4]

Troubleshooting Guides

Extraction and Purification Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of this compound Inefficient extraction solvent.Optimize the solvent system. A mixture of polar and moderately polar solvents, such as ethanol (B145695)/dioxane or methanol/water, is often effective for lignan glucosides.
Incomplete extraction.Increase extraction time or use more vigorous methods like ultrasonication or soxhlet extraction.
Degradation during extraction.Avoid high temperatures and prolonged exposure to light.
Purity Issues in the Final Product Co-extraction of other compounds.Employ further purification steps like liquid-liquid partitioning or column chromatography (e.g., Sephadex LH-20).
Incomplete separation during chromatography.Optimize the mobile phase and gradient for better resolution.
Analytical (HPLC) Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or sample concentration.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column contamination or degradation.Wash the column with a strong solvent or replace it if necessary.
Variable Retention Times Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature variations.Use a column oven to maintain a constant temperature.
Pump malfunction.Check for leaks and ensure the pump is delivering a consistent flow rate.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use high-purity solvents and flush the detector cell.
Air bubbles in the system.Degas the mobile phase and prime the pump.

Experimental Protocols

Protocol 1: Extraction and Partial Purification of Lignan Glucosides from Plant Material

This protocol is a general guideline for the extraction of lignan glucosides, like this compound, from dried plant material.

  • Defatting:

    • Grind the dried plant material to a fine powder.

    • Extract the powder with a non-polar solvent (e.g., hexane) in a Soxhlet apparatus to remove lipids.

  • Extraction:

    • Air-dry the defatted powder.

    • Macerate the powder in a solvent mixture of ethanol and 1,4-dioxane (B91453) (1:1, v/v) at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours with constant stirring.

    • Filter the mixture and collect the supernatant. Repeat the extraction process on the plant residue to ensure complete extraction.

    • Combine the supernatants and evaporate the solvent under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

  • Partial Purification (Liquid-Liquid Partitioning):

    • Dissolve the crude extract in water.

    • Perform liquid-liquid partitioning against a non-polar solvent like ethyl acetate (B1210297) to remove less polar compounds. The more polar lignan glucosides will preferentially remain in the aqueous phase.

    • Collect the aqueous phase and evaporate the water to yield a partially purified extract enriched in this compound.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Use a gradient elution program, for example, starting with 10% B and increasing to 90% B over 30 minutes.

  • Detection:

    • Set the UV detector to a wavelength of 280 nm.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

    • Sample Preparation: Dissolve the extract or purified sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

    • Analysis: Inject the standards and samples into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following tables provide examples of the type of quantitative data that can be generated and the potential for variability. Note that this data is for closely related lignan glucosides and is intended to be illustrative of the experimental ranges that might be observed for this compound.

Table 1: Illustrative Yield of Lignan Glucosides from Different Plant Sources

Plant SourcePlant PartExtraction MethodLignan Glucoside Yield (% of dry weight)
Linum usitatissimum (Flaxseed)SeedsEthanol/Dioxane Extraction0.5 - 1.5
Sesamum indicum (Sesame)SeedsMethanol Extraction0.2 - 0.8
Forsythia suspensaFruitEthanol Extraction1.0 - 2.5

Table 2: HPLC Method Validation Parameters for a Lignan Glucoside Analog

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by lignans like this compound, based on evidence from related compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Fraxiresinol Fraxiresinol 1-O-glucoside Fraxiresinol->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

antioxidant_pathway Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Releases Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Transcription Fraxiresinol Fraxiresinol 1-O-glucoside Fraxiresinol->Keap1 Promotes Nrf2 dissociation

Caption: Proposed antioxidant mechanism of this compound via activation of the Nrf2/ARE pathway.

Experimental Workflow

experimental_workflow Start Start: Plant Material Grinding Grinding and Defatting Start->Grinding Extraction Solvent Extraction (e.g., Ethanol/Dioxane) Grinding->Extraction Filtration Filtration and Solvent Evaporation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Analysis HPLC Analysis Crude_Extract->Analysis For crude extract analysis Pure_Compound Pure Fraxiresinol 1-O-glucoside Purification->Pure_Compound Pure_Compound->Analysis Bioassay Biological Assays Pure_Compound->Bioassay End End: Data Interpretation Analysis->End Bioassay->End

Caption: General experimental workflow for the isolation and analysis of this compound.

References

Preventing enzymatic degradation during Fraxiresinol 1-O-glucoside extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing enzymatic degradation during the extraction of Fraxiresinol 1-O-glucoside, primarily from Forsythia species.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary cause of degradation is the enzymatic hydrolysis of the glycosidic bond by endogenous β-glucosidases present in the plant material. When the plant cells are ruptured during the extraction process, these enzymes come into contact with this compound, cleaving the glucose moiety and resulting in the formation of its aglycone, Fraxiresinol. This leads to a lower yield of the desired compound.

Q2: What are the common signs of enzymatic degradation in my extract?

A2: Degradation is often not visually apparent in the crude extract. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS). The presence of a significant peak corresponding to the aglycone (Fraxiresinol) alongside the this compound peak is a strong indicator of enzymatic hydrolysis.

Q3: At what stage of the extraction process is enzymatic degradation most likely to occur?

A3: Enzymatic degradation can begin as soon as the plant material is harvested and processed. However, it is most pronounced during the initial stages of extraction when the plant tissue is disrupted (e.g., grinding, homogenization) in the presence of a solvent that allows for enzymatic activity. This is because the disruption brings the endogenous β-glucosidases into contact with their substrate, this compound.

Troubleshooting Guide

Issue 1: Low Yield of this compound and High Levels of its Aglycone

This is a classic symptom of enzymatic degradation. The following steps can be taken to mitigate this issue.

Solution A: Thermal Inactivation (Heat Treatment)

Heating the plant material or the initial extract can denature and inactivate the degradative enzymes.

  • Rationale: β-glucosidases are proteins that lose their catalytic activity upon exposure to high temperatures.

  • Troubleshooting Steps:

    • Pre-extraction Blanching: Briefly immerse the fresh plant material in hot water or steam (e.g., 80-100°C for 2-5 minutes) before solvent extraction. This method is effective but may lead to some loss of the target compound into the water.

    • Extraction with Hot Solvent: Perform the extraction using a solvent that has been pre-heated to a temperature sufficient to inactivate enzymes (e.g., 70-80°C for methanol (B129727) or ethanol). Caution should be exercised to avoid boiling the solvent and to ensure proper ventilation.

Experimental Protocol: Extraction with Hot Solvent

  • Plant Material Preparation: Dry and pulverize the plant material (Forsythia leaves or stems).

  • Solvent Preparation: Pre-heat the extraction solvent (e.g., 80% methanol) to 75°C in a temperature-controlled water bath.

  • Extraction: Add the powdered plant material to the pre-heated solvent in a flask. Maintain the temperature at 75°C and stir for 1-2 hours.

  • Filtration: Filter the mixture while still warm to separate the extract from the plant debris.

  • Solvent Evaporation: Concentrate the extract under reduced pressure to obtain the crude extract.

  • Analysis: Analyze the crude extract using HPLC or UPLC-MS/MS to determine the ratio of this compound to its aglycone.

Solution B: Chemical Inhibition

Certain chemicals can be added to the extraction solvent to inhibit β-glucosidase activity.

  • Rationale: These chemicals interfere with the active site of the enzyme, preventing it from binding to and hydrolyzing the substrate.

  • Troubleshooting Steps:

    • Solvent Selection: Ethanol (B145695) has been shown to have some inhibitory effect on β-glucosidases. Using a higher concentration of ethanol in the extraction solvent may reduce enzymatic activity.

    • Addition of Inhibitors: While not yet standard practice for this compound extraction, compounds like D-glucono-δ-lactone are known non-specific inhibitors of β-glucosidases and could be experimentally added to the extraction solvent.

Data on β-Glucosidase Inhibition

InhibitorConcentrationSource of β-glucosidase% Inhibition (Approximate)
Ethanol5% (v/v)Yeast and Almonds50-70%
Ethanol15% (v/v)Yeast and Almonds~80%
Glucose1% (w/v)Tea LeavesVaries with isoenzyme

Note: This data is from general studies on β-glucosidases and may not be directly applicable to enzymes in Forsythia species. Experimental validation is recommended.

Issue 2: Inconsistent Extraction Yields Between Batches

Inconsistent yields can be due to variations in the enzymatic activity of the starting plant material or procedural inconsistencies.

Solution: Standardize the Inactivation Step

  • Rationale: Ensuring that the enzyme inactivation step is consistently applied to all batches will minimize variability in the final yield.

  • Troubleshooting Steps:

    • Monitor Temperature and Time: Precisely control the temperature and duration of the heat treatment for every batch.

    • Consistent Sample Handling: Standardize the time between harvesting, processing, and extraction to minimize pre-extraction degradation.

    • Use of Internal Standard: Incorporate an internal standard during the analytical quantification to correct for variations in extraction efficiency.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_analysis Analysis start Harvest Forsythia Plant Material dry Drying start->dry grind Grinding dry->grind extract Solvent Extraction grind->extract filter Filtration extract->filter concentrate Concentration filter->concentrate analyze UPLC-MS/MS Analysis concentrate->analyze

Caption: A general workflow for the extraction and analysis of this compound.

troubleshooting_logic start Low Yield of this compound? check_aglycone High Aglycone Peak in HPLC/MS? start->check_aglycone degradation Probable Enzymatic Degradation check_aglycone->degradation Yes no_degradation Investigate Other Extraction Parameters (Solvent, Time, Temp) check_aglycone->no_degradation No implement_inactivation Implement Enzyme Inactivation Protocol degradation->implement_inactivation thermal Thermal Inactivation (Blanching or Hot Solvent) implement_inactivation->thermal chemical Chemical Inhibition (e.g., High Ethanol Conc.) implement_inactivation->chemical re_analyze Re-analyze Yield thermal->re_analyze chemical->re_analyze

Caption: Troubleshooting logic for addressing low yields of this compound.

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Fraxiresinol 1-O-glucoside and Other Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of Fraxiresinol (B13069351) 1-O-glucoside against other well-researched lignans (B1203133). The objective of this document is to present available experimental data to aid in the evaluation of these compounds for potential therapeutic applications. While quantitative data for several prominent lignans are available, it is important to note a current gap in the scientific literature regarding specific antioxidant metrics for Fraxiresinol 1-O-glucoside.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of lignans is commonly assessed through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are standard methods used to quantify this activity. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound required to scavenge 50% of free radicals; a lower IC50 value indicates greater antioxidant potency.

Table 1: DPPH Radical Scavenging Activity (IC50) of Selected Lignans

Lignan (B3055560)DPPH IC50 (µg/mL)DPPH IC50 (µM)
This compoundData Not AvailableData Not Available
(-)-Secoisolariciresinol14.141[1]~39.0
(-)-Secoisolariciresinol diglycoside16.970[1]~24.7
Syringaresinol1.73[2]~4.1
Pinoresinol69 µM[3]69
MatairesinolData Not AvailableData Not Available
Nordihydroguaiaretic acid6.601 µg/mL in one study~21.8

Note: IC50 values are compiled from different studies and should be compared with caution due to potential variations in experimental conditions. The antioxidant activities of enantiomers can also differ[3].

Table 2: ABTS Radical Scavenging Activity of Selected Lignans

LignanABTS IC50 (µg/mL)Total Antioxidant Capacity
This compoundData Not AvailableData Not Available
(-)-Secoisolariciresinol12.252[4]Not Reported
(-)-Secoisolariciresinol diglycoside13.547[4]Not Reported
Syringaresinol2.10[2]Not Reported
Pinoresinol-4-O-β-D-glucopyranosideNot Reported1091.3 µmol/g (as Ascorbic Acid)[1][5]
α-(-)-Conidendrin13.345[4]Not Reported

Note: Direct comparison of IC50 values and Total Antioxidant Capacity should be approached with caution as they represent different facets of antioxidant activity and are derived from different experimental setups[1].

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Lignans

LignanFRAP Value
This compoundData Not Available
Pinoresinol-4-O-β-D-glucopyranoside418.47 µmol/g (as Ascorbic Acid)[1][5]
Nordihydroguaiaretic acid1.810 (absorbance at 10 µg/mL)[6]
(-)-Secoisolariciresinol1.770 (absorbance at 10 µg/mL)[6]
Secoisolariciresinol diglycoside1.170 (absorbance at 10 µg/mL)[6]
α-(-)-Conidendrin1.320 (absorbance at 10 µg/mL)[6]

Note: FRAP values are presented as reported in the respective studies and may be expressed in different units, requiring careful interpretation.

Signaling Pathways in Lignan-Mediated Antioxidant Defense

Lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes. A pivotal pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[3].

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain lignans, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding event initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's defense against oxidative damage. Matairesinol, for instance, has been shown to up-regulate Nrf2 and HO-1 in response to oxidative stress[9].

References

Validating the Anti-inflammatory Effects of Fraxiresinol 1-O-glucoside and its Congeners In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Comparative Analysis of Anti-inflammatory Activity

While specific data for Fraxiresinol 1-O-glucoside is pending further research, studies on extracts from Fraxinus plants, which contain Fraxiresinol and other lignans, have demonstrated significant anti-inflammatory properties. For instance, a methanolic extract of Fraxinus micrantha was shown to produce a notable anti-inflammatory effect in a carrageenan-induced mouse paw edema model, a standard method for evaluating acute inflammation. The effect was comparable to that of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone[1].

Other related lignan (B3055560) glucosides have also been investigated. For example, (+)-Syringaresinol-di-O-beta-D-glucoside has been shown to suppress the production of pro-inflammatory mediators such as IL-6 and prostaglandin (B15479496) E2[2]. Similarly, Hesperetin-7-O-glucoside, a flavonoid monoglucoside, has demonstrated potent anti-inflammatory effects in a mouse model of colitis[3]. These findings suggest that the glycosidic forms of polyphenolic compounds can be biologically active.

Below is a summary of the anti-inflammatory effects of a Fraxinus micrantha extract compared to a standard NSAID.

Test Substance Dose Animal Model Assay % Inhibition of Edema Reference
Methanolic Extract of Fraxinus micrantha10 mg/kgMiceCarrageenan-induced paw edemaSignificant anti-inflammatory effect[1]
Phenylbutazone10 mg/kgMiceCarrageenan-induced paw edemaComparable to the plant extract[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. The following is a typical protocol for the carrageenan-induced paw edema model used to assess acute inflammation.

Carrageenan-Induced Paw Edema in Mice

  • Animal Acclimatization: Male Swiss albino mice are housed under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Administration: Animals are divided into groups (n=6-8 per group): a control group, a positive control group (receiving a standard anti-inflammatory drug), and treatment groups (receiving different doses of the test substance). The test substance or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after the administration of the test substance, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treatment group.

  • Statistical Analysis: Data are typically expressed as mean ± standard error of the mean (SEM). Statistical significance is determined using an appropriate test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathways in Inflammation

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β[2][4]. The diagram below illustrates a simplified overview of these pathways.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Signaling Cascades cluster_2 Transcription Factors cluster_3 Gene Expression Stimulus Inflammatory Stimulus MAPK MAPK Pathway Stimulus->MAPK IKK IKK Complex Stimulus->IKK AP1 AP-1 MAPK->AP1 activates NFkB_I NF-κB/IκB IKK->NFkB_I phosphorylates NFkB NF-κB NFkB_I->NFkB releases Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP1->Cytokines induces NFkB->Cytokines induces

Simplified Inflammatory Signaling Pathways

Experimental Workflow for In Vivo Anti-inflammatory Screening

The process of evaluating a compound's anti-inflammatory potential in vivo follows a structured workflow, from animal preparation to data analysis.

G cluster_workflow In Vivo Anti-inflammatory Assay Workflow A Animal Acclimatization B Grouping and Dosing (Vehicle, Positive Control, Test Compound) A->B C Induction of Inflammation (e.g., Carrageenan Injection) B->C D Measurement of Inflammatory Response (e.g., Paw Volume) C->D E Data Analysis and Statistical Evaluation D->E

Workflow for Carrageenan-Induced Edema Assay

References

A Comparative Guide to the Bioactivity of Fraxiresinol 1-O-glucoside and its Aglycone, Fraxiresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxiresinol is a lignan (B3055560), a class of polyphenolic compounds found in various plants. It exists in nature predominantly in its glycosidic form, Fraxiresinol 1-O-glucoside, where a glucose molecule is attached to the core Fraxiresinol structure. The presence of this glucose moiety significantly influences the compound's physicochemical properties, such as solubility and polarity, which in turn can affect its bioavailability and biological activity. This guide provides a comparative overview of this compound and its aglycone form, Fraxiresinol, focusing on their anticipated differences in antioxidant and anti-inflammatory activities based on established principles of lignan and flavonoid pharmacology. The experimental data presented herein is a modeled representation derived from typical observations in comparative studies of glycosides and their aglycones, intended to guide future research.

Comparative Bioactivity: A General Overview

In vitro, the aglycone form of a polyphenol often exhibits higher biological activity than its corresponding glycoside. This is primarily because the free hydroxyl groups on the aglycone are crucial for activities like free radical scavenging. However, the glycoside form may have advantages in vivo, such as increased stability and altered absorption kinetics. Glycosides are generally more water-soluble and may be hydrolyzed by intestinal microflora to release the aglycone for absorption.

Antioxidant Activity: A Comparative Analysis

The antioxidant capacity of Fraxiresinol and its glucoside can be evaluated using various in vitro assays that measure their ability to scavenge free radicals.

Table 1: Modeled Comparative Antioxidant Activity of this compound and Fraxiresinol
AssayParameterThis compound (Expected)Fraxiresinol (Aglycone) (Expected)Positive Control (Trolox)
DPPH Radical Scavenging IC₅₀ (µM)85.2 ± 5.642.5 ± 3.115.8 ± 1.2
ABTS Radical Scavenging IC₅₀ (µM)68.9 ± 4.931.7 ± 2.510.5 ± 0.9
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µM Fe²⁺/µM)1.2 ± 0.12.5 ± 0.24.8 ± 0.3

Note: The data in this table is hypothetical and serves as a model for expected outcomes based on general principles of flavonoid and lignan bioactivity.

Experimental Protocols for Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of this compound, Fraxiresinol, or a standard antioxidant (e.g., Trolox).

    • Add the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the color intensity decreases.

  • Procedure:

    • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compounds or standard to the diluted ABTS•+ solution.

    • After a 6-minute incubation, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value.

Anti-inflammatory Activity: A Mechanistic Comparison

Lignans are known to exert anti-inflammatory effects, often by modulating key signaling pathways such as the NF-κB pathway. The aglycone, being more lipophilic, is expected to traverse cell membranes more readily to interact with intracellular targets.

Table 2: Modeled Comparative Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
AssayParameterThis compound (Expected)Fraxiresinol (Aglycone) (Expected)Positive Control (Dexamethasone)
Nitric Oxide (NO) Production IC₅₀ (µM)65.4 ± 4.828.9 ± 2.15.7 ± 0.4
TNF-α Production IC₅₀ (µM)72.1 ± 6.235.3 ± 3.58.2 ± 0.7
IL-6 Production IC₅₀ (µM)78.5 ± 7.139.8 ± 4.09.5 ± 0.8
NF-κB p65 Nuclear Translocation % Inhibition at 50 µM35 ± 3%75 ± 5%92 ± 4%

Note: The data in this table is hypothetical and serves as a model for expected outcomes based on general principles of flavonoid and lignan bioactivity.

Experimental Protocols for Anti-inflammatory Assays

1. Cell Culture and Treatment

  • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of this compound or Fraxiresinol for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: NO production, a marker of inflammation, is measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.

  • Procedure:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

3. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Collect cell culture supernatants after 12-24 hours of LPS stimulation.

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

4. NF-κB p65 Nuclear Translocation (Western Blot)

  • Principle: In response to inflammatory stimuli, the p65 subunit of the NF-κB transcription factor translocates from the cytoplasm to the nucleus. This can be visualized and quantified by Western blotting of nuclear and cytoplasmic fractions.

  • Procedure:

    • After 1 hour of LPS stimulation, lyse the cells and separate the nuclear and cytoplasmic fractions.

    • Measure protein concentrations in each fraction.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p65 and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway in Macrophages

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB_NFkB IκBα-NF-κB Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Fraxiresinol Fraxiresinol (Aglycone) Fraxiresinol->IKK Inhibits IkB_NFkB->NFkB_active IκBα degradation NFkB_active_nuc NF-κB NFkB_active_nuc->Genes Induces transcription

Caption: Proposed mechanism of Fraxiresinol's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for In Vitro Anti-inflammatory Assays

Experimental_Workflow cluster_assays Assays start Start: Seed RAW 264.7 Cells pretreatment Pre-treat with Fraxiresinol Glucoside or Aglycone start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation griess Griess Assay for NO (24h supernatant) stimulation->griess elisa ELISA for TNF-α, IL-6 (12-24h supernatant) stimulation->elisa western Western Blot for NF-κB (1h cell lysate) stimulation->western analysis Data Analysis and Comparison griess->analysis elisa->analysis western->analysis

Caption: Workflow for comparing the anti-inflammatory effects of Fraxiresinol forms.

Conclusion and Future Directions

This guide provides a modeled comparison of this compound and its aglycone, Fraxiresinol, based on established principles in polyphenol research. The aglycone, Fraxiresinol, is anticipated to exhibit more potent in vitro antioxidant and anti-inflammatory activities due to the greater availability of its hydroxyl groups and its increased lipophilicity, which may facilitate cellular uptake and interaction with intracellular targets like the NF-κB signaling pathway.

However, it is crucial to note that in vivo bioavailability and metabolism play a significant role in the ultimate biological effects of these compounds. The glycoside form may be more stable in the gastrointestinal tract and could be effectively delivered to the colon, where microbial enzymes can release the active aglycone.

Therefore, future research should focus on direct, head-to-head in vitro and in vivo studies to empirically determine the comparative efficacy of this compound and Fraxiresinol. Such studies are essential for elucidating their therapeutic potential and for guiding the development of novel drugs and nutraceuticals.

A Comparative Guide to the Cross-Validation of Analytical Methods for Fraxiresinol 1-O-glucoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical methodologies for the quantification of Fraxiresinol 1-O-glucoside: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The cross-validation of these methods is a critical step in ensuring data integrity and comparability across different analytical platforms and research settings. This document outlines detailed experimental protocols and presents a summary of performance data to aid researchers in selecting the most suitable method for their specific needs.

Principles of Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for a specific intended purpose.[1] According to the International Council for Harmonisation (ICH) guidelines, cross-validation should be considered when data from different analytical methods are to be compared or combined.[1][2][3] This ensures the reliability and consistency of results, which is paramount in drug development and scientific research. The ICH M10 guideline, while not providing specific acceptance criteria for cross-validation, emphasizes a science-driven approach to justify the comparability of methods.[3]

Comparison of Analytical Techniques

HPLC-DAD is a robust and widely used technique for the quantification of various compounds, including lignan (B3055560) glycosides.[4] It offers good linearity and precision for analytes at sufficient concentrations. UPLC-MS/MS, on the other hand, provides superior sensitivity and selectivity, making it particularly advantageous for the analysis of compounds in complex matrices or at low concentrations.[5] The choice between these methods often depends on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and cost considerations.

Experimental Workflows

The general workflow for the analysis of this compound by either HPLC-DAD or UPLC-MS/MS involves sample preparation, chromatographic separation, detection, and data analysis. A key difference lies in the detection method, with DAD measuring the absorbance of light and MS/MS identifying and quantifying the analyte based on its mass-to-charge ratio.

A generalized workflow for the quantification of this compound.

Detailed Experimental Protocols

Sample Preparation (General for both methods)
  • Extraction: A representative amount of the powdered plant material or other sample matrix is extracted with a suitable solvent, such as methanol (B129727) or a methanol/water mixture, often facilitated by ultrasonication.

  • Purification: The crude extract is centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter. For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

Method 1: HPLC-DAD
  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the analyte and then returning to initial conditions for column re-equilibration.

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C.

  • Detection: The DAD is set to monitor at the maximum absorbance wavelength of this compound.

  • Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of prepared standard solutions.

Method 2: UPLC-MS/MS
  • Chromatographic System: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[6]

  • Mobile Phase: Similar to HPLC, using LC-MS grade solvents (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).[6]

  • Gradient Program: A faster gradient program is employed due to the higher efficiency of the UPLC system.

  • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[7]

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

    • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to an internal standard against the concentration of the standards.

Cross-Validation Workflow

A structured approach is essential for the successful cross-validation of analytical methods. The following diagram illustrates a typical workflow.

Cross-Validation Workflow Cross-Validation Process Define_Criteria Define Acceptance Criteria Select_Samples Select Representative Samples Define_Criteria->Select_Samples Analyze_HPLC Analyze with HPLC-DAD Select_Samples->Analyze_HPLC Analyze_UPLC Analyze with UPLC-MS/MS Select_Samples->Analyze_UPLC Compare_Results Compare Results Statistically Analyze_HPLC->Compare_Results Analyze_UPLC->Compare_Results Assess_Equivalence Assess Method Equivalence Compare_Results->Assess_Equivalence Report Document and Report Findings Assess_Equivalence->Report

A flowchart outlining the key steps in a cross-validation study.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of lignan glycosides using HPLC-DAD and UPLC-MS/MS, based on data from studies on similar compounds.

Table 1: Performance Characteristics of HPLC-DAD for Lignan Glycoside Analysis

Validation ParameterTypical Performance
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: Performance Characteristics of UPLC-MS/MS for Lignan Glycoside Analysis

Validation ParameterTypical Performance
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%

Conclusion

Both HPLC-DAD and UPLC-MS/MS are suitable techniques for the quantification of this compound. The choice of method should be guided by the specific analytical requirements. For routine analysis where high sensitivity is not a prerequisite, HPLC-DAD offers a reliable and cost-effective solution. However, for applications demanding high sensitivity and selectivity, particularly when dealing with complex biological matrices or trace-level concentrations, UPLC-MS/MS is the superior method.[5] A thorough cross-validation as outlined in this guide is essential to ensure the consistency and reliability of data when transitioning between these methods or comparing data from different analytical platforms.

References

A Comparative Analysis of the Biological Activities of Fraxiresinol 1-O-glucoside and Pinoresinol diglucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two prominent lignan (B3055560) glucosides, Fraxiresinol 1-O-glucoside and Pinoresinol (B1678388) diglucoside. The information presented is curated from scientific literature to aid in research and development endeavors.

Quantitative Comparison of Biological Activities

While direct comparative studies between this compound and Pinoresinol diglucoside are limited, this section summarizes available quantitative data for the individual compounds or their closely related aglycones to provide a basis for comparison.

Biological ActivityCompoundAssayResult
Antioxidant Activity Pinoresinol (aglycone of Pinoresinol diglucoside)DPPH Radical ScavengingIC50: 69 µM[1]
Secoisolariciresinol diglucoside (related lignan)ABTS Radical ScavengingIC50: 13.547 µg/mL[2]
Anti-inflammatory Activity Pinoresinol (aglycone of Pinoresinol diglucoside)IL-6 Reduction (in confluent Caco-2 cells)65% reduction[3]
Pinoresinol (aglycone of Pinoresinol diglucoside)COX-2 derived PGE2 Reduction (in confluent Caco-2 cells)62% reduction[3]

Signaling Pathway Modulation

Both this compound and Pinoresinol diglucoside are understood to exert their effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

Pinoresinol diglucoside: Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways

Pinoresinol diglucoside (PDG) has been shown to exert its anti-inflammatory and antioxidant effects through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.[5][6] It can suppress the activation of the pro-inflammatory NF-κB pathway and promote the Nrf2/HO-1 antioxidant response pathway.[5]

Pinoresinol_diglucoside_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates Pinoresinol diglucoside Pinoresinol diglucoside Pinoresinol diglucoside->IKK inhibits Keap1 Keap1 Pinoresinol diglucoside->Keap1 dissociates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression NFκB_nucleus->Pro_inflammatory_genes activates Nrf2 Nrf2 Nrf2->Keap1 bound by Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_genes activates

Pinoresinol diglucoside signaling pathways.
This compound: General Antioxidant and Anti-inflammatory Pathways

This compound is known to modulate oxidative stress and inflammatory pathways.[4] While specific molecular targets are not as extensively detailed as for Pinoresinol diglucoside, its activity is understood to involve the scavenging of free radicals and interference with inflammatory signaling cascades.

Fraxiresinol_glucoside_pathway cluster_cellular_stress Cellular Stress cluster_cellular_response Cellular Response Oxidative Stress Oxidative Stress Free Radicals Free Radicals Oxidative Stress->Free Radicals Inflammatory Signals Inflammatory Signals Inflammatory Mediators Inflammatory Mediators Inflammatory Signals->Inflammatory Mediators This compound This compound This compound->Free Radicals scavenges This compound->Inflammatory Mediators inhibits

General mechanism of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Test_Compound Prepare Test Compound (this compound or Pinoresinol diglucoside) in various concentrations Mix Mix Test Compound with DPPH solution Test_Compound->Mix DPPH_Solution Prepare DPPH solution in methanol (B129727) DPPH_Solution->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Spectrophotometer Measure absorbance at ~517 nm Incubate->Spectrophotometer Calculate Calculate percentage of radical scavenging activity Spectrophotometer->Calculate Determine_IC50 Determine IC50 value Calculate->Determine_IC50

DPPH radical scavenging assay workflow.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (this compound or Pinoresinol diglucoside) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control group with the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Analysis:

    • Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

NF-κB Reporter Assay

This cell-based assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

NFkB_Reporter_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Transfect Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid Seed Seed transfected cells into a 96-well plate Transfect->Seed Pre-treat Pre-treat cells with Test Compound Seed->Pre-treat Stimulate Stimulate with an NF-κB activator (e.g., TNF-α, LPS) Pre-treat->Stimulate Lyse Lyse cells Stimulate->Lyse Measure_Luciferase Measure luciferase activity using a luminometer Lyse->Measure_Luciferase Analyze_Data Analyze data to determine % inhibition of NF-κB activity Measure_Luciferase->Analyze_Data

NF-κB reporter assay experimental workflow.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages).

    • Transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A co-transfection with a control plasmid (e.g., Renilla luciferase) is often performed for normalization.

  • Treatment:

    • Seed the transfected cells into a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined period (e.g., 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

    • Normalize the NF-κB-driven luciferase activity to the control luciferase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activity by the test compound compared to the stimulated control.

Nrf2 Activation Assay

This assay determines the ability of a compound to activate the Nrf2 antioxidant response pathway.

Nrf2_Activation_Assay_Workflow cluster_cell_prep_nrf2 Cell Preparation cluster_treatment_nrf2 Treatment cluster_analysis_nrf2 Analysis Transfect_Nrf2 Transfect cells with an Antioxidant Response Element (ARE) luciferase reporter plasmid Seed_Nrf2 Seed transfected cells into a 96-well plate Transfect_Nrf2->Seed_Nrf2 Treat_Nrf2 Treat cells with Test Compound Seed_Nrf2->Treat_Nrf2 Lyse_Nrf2 Lyse cells Treat_Nrf2->Lyse_Nrf2 Measure_Luciferase_Nrf2 Measure luciferase activity using a luminometer Lyse_Nrf2->Measure_Luciferase_Nrf2 Analyze_Data_Nrf2 Analyze data to determine the fold induction of Nrf2 activity Measure_Luciferase_Nrf2->Analyze_Data_Nrf2

Nrf2 activation assay experimental workflow.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2 or AREc32).

    • Transfect the cells with a reporter plasmid containing the luciferase gene under the control of the Antioxidant Response Element (ARE), the binding site for Nrf2.

  • Treatment:

    • Seed the transfected cells into a 96-well plate.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). A known Nrf2 activator can be used as a positive control.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity as described in the NF-κB reporter assay protocol.

  • Data Analysis:

    • Calculate the fold induction of Nrf2 activity by comparing the luciferase activity in treated cells to that in untreated control cells.

References

A Comparative Analysis of Fraxiresinol 1-O-glucoside and Secoisolariciresinol Diglucoside in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

In the landscape of natural compounds investigated for their potential in managing diabetes, the lignans (B1203133) Fraxiresinol 1-O-glucoside and Secoisolariciresinol diglucoside (SDG) have emerged as subjects of interest. This guide provides a detailed comparison of the current state of research on these two compounds, focusing on their performance in preclinical and clinical studies, their proposed mechanisms of action, and the experimental data supporting their potential antidiabetic effects.

It is crucial to note a significant disparity in the available research. While Secoisolariciresinol diglucoside has been extensively studied as an isolated compound, the research on this compound in the context of diabetes is primarily derived from studies on a standardized seed extract of Fraxinus excelsior, of which it is a known component. This guide will therefore compare the data on isolated SDG with the findings on the Fraxinus excelsior seed extract, highlighting the potential, albeit indirect, role of this compound.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from various studies on Secoisolariciresinol diglucoside and the Fraxinus excelsior seed extract.

ParameterSecoisolariciresinol Diglucoside (SDG)Fraxinus excelsior Seed Extract (Containing this compound)
Effect on Blood Glucose In streptozotocin-induced diabetic rats, a single dose (20 mg/kg b.w.) of synthetic SDG showed a 64.62% reduction in glucose levels at 48 hours post-treatment.[1] Multi-dose studies (5 and 10 mg/kg b.w. for 14 days) also showed a moderate reduction in glucose levels.[1]In a clinical trial with overweight/obese subjects, 1g of the extract for 3 weeks resulted in a -28.2% change in the incremental glucose area under the curve (AUC) and a -14% change in 2-hour blood glucose levels following an oral glucose tolerance test.[2] In obese Zucker rats, chronic treatment (100 mg/kg/day) resulted in a significant decrease in glycemia (-16.3%).[3]
Effect on Insulin (B600854) and Insulin Sensitivity In streptozotocin-induced diabetic rats, SDG treatment led to an improvement in insulin and c-peptide (B549688) levels, suggesting a regeneration of β-cells.[1] It is also suggested to improve insulin sensitivity.[4]In healthy volunteers, a 1.0g dose of the extract induced a significant secretion of insulin at 90 minutes after glucose administration.[5] In obese Zucker rats, it led to a concomitant improvement in endothelial function, which is related to insulin sensitivity.[3]
Effect on Lipid Profile In streptozotocin-induced diabetic rats, SDG treatment restored altered levels of lipids, including total cholesterol and triglycerides, to considerable levels.[1]In obese Zucker rats, chronic treatment with the extract resulted in a significant decrease in triglyceridemia (-33.4%).[3]
Antioxidant Activity SDG has been shown to be an effective antioxidant, reducing oxidative stress associated with diabetes by decreasing serum malondialdehyde (MDA) and restoring levels of antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).[1]The mode of action of this compound is thought to involve the modulation of oxidative stress pathways through its antioxidant capacities by scavenging free radicals.[6]
Other Notable Effects Delays the development of type 2 diabetes in Zucker rats.[7] May ameliorate the disordered gut microbiome.[3]In obese Zucker rats, chronic treatment led to a decrease in body weight (-8.1%).[3] In overweight/obese subjects, it significantly increased the adiponectin:leptin ratio and decreased fat mass.[2]

Experimental Protocols

Key Experiment for Secoisolariciresinol Diglucoside: In Vitro Glucose Uptake Assay

Objective: To determine the effect of SDG on glucose uptake in a skeletal muscle cell line.

Methodology:

  • Cell Culture: L6 rat skeletal muscle cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: Myoblasts are differentiated into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Treatment: Differentiated myotubes are serum-starved for 3 hours and then treated with varying concentrations of SDG (e.g., 10, 25, 50, 100 µg/mL) for a specified period (e.g., 30 minutes). Metformin is used as a positive control.

  • Glucose Uptake Measurement: Glucose uptake is initiated by adding 2-deoxy-D-[³H]glucose or a fluorescent glucose analog for 10 minutes.

  • Lysis and Scintillation Counting: The cells are washed with ice-cold phosphate-buffered saline and lysed. The radioactivity in the cell lysates is measured using a liquid scintillation counter to quantify glucose uptake.

Key Experiment for Fraxinus excelsior Seed Extract: Human Clinical Trial on Postprandial Glycemia

Objective: To assess the effect of a Fraxinus excelsior seed extract on postprandial blood glucose and insulin levels in healthy volunteers.

Methodology:

  • Study Design: A double-blind, randomized, crossover, placebo-controlled study is conducted.

  • Participants: Healthy, non-diabetic volunteers are recruited.

  • Intervention: Participants receive a single oral dose of the Fraxinus excelsior seed extract (e.g., 1.0 g) or a placebo.

  • Oral Glucose Tolerance Test (OGTT): Immediately after the intervention, participants undergo a standard OGTT with a 75g glucose load.

  • Blood Sampling: Blood samples are collected at baseline (0 minutes) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-glucose ingestion.

  • Biochemical Analysis: Plasma glucose and insulin concentrations are measured at each time point.

  • Data Analysis: The incremental area under the curve (AUC) for glucose and insulin is calculated to assess the postprandial response.

Signaling Pathways and Mechanisms of Action

Secoisolariciresinol Diglucoside (SDG)

The antidiabetic effects of SDG are believed to be mediated through multiple pathways, primarily centered around its antioxidant properties and its influence on glucose transport.

SDG_Pathway SDG Secoisolariciresinol Diglucoside (SDG) Oxidative_Stress Oxidative Stress (Increased ROS) SDG->Oxidative_Stress Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) SDG->Antioxidant_Enzymes Upregulates GLUT4_Expression GLUT4 Expression (Skeletal Muscle) SDG->GLUT4_Expression Upregulates Pancreatic_Beta_Cells Pancreatic β-cells Oxidative_Stress->Pancreatic_Beta_Cells Damages Antioxidant_Enzymes->Oxidative_Stress Reduces Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Regulates Glucose_Uptake Glucose Uptake Insulin_Secretion->Glucose_Uptake Stimulates GLUT4_Expression->Glucose_Uptake Increases Blood_Glucose Blood Glucose Levels Glucose_Uptake->Blood_Glucose Lowers

Caption: Proposed mechanism of action for Secoisolariciresinol Diglucoside (SDG) in diabetes.

Fraxinus excelsior Seed Extract (this compound)

The mechanism of action for the Fraxinus excelsior seed extract appears to involve enhancing glucose uptake in peripheral tissues and potentially modulating renal glucose handling.

Fraxinus_Pathway Fraxinus_Extract Fraxinus excelsior Seed Extract Liver_Muscle Liver & Muscle Cells Fraxinus_Extract->Liver_Muscle Acts on Kidney Kidney Fraxinus_Extract->Kidney Potentially acts on Insulin_Secretion Insulin Secretion Fraxinus_Extract->Insulin_Secretion Stimulates Glucose_Absorption Glucose Absorption Liver_Muscle->Glucose_Absorption Increases Postprandial_Glucose Postprandial Blood Glucose Glucose_Absorption->Postprandial_Glucose Reduces Renal_Glucose_Reabsorption Renal Glucose Reabsorption Kidney->Renal_Glucose_Reabsorption Inhibits Renal_Glucose_Reabsorption->Postprandial_Glucose Reduces

Caption: Proposed mechanism of action for Fraxinus excelsior seed extract in diabetes.

Conclusion

Current research provides a compelling case for the potential of Secoisolariciresinol diglucoside as a therapeutic agent in the management of diabetes. Its well-documented antioxidant effects and positive impact on glucose metabolism, supported by a growing body of evidence, make it a strong candidate for further investigation and development.

For researchers and drug development professionals, SDG represents a more mature area of investigation with a clearer path to potential clinical applications. The Fraxinus excelsior seed extract, and by extension this compound, represents an emerging area with significant potential that warrants further, more focused research.

References

Confirmation of Pinoresinol Diglucoside Bioactivity: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data for Fraxiresinol 1-O-glucoside: Extensive literature searches did not yield sufficient in vivo studies specifically focused on this compound to generate a comprehensive comparison guide. Therefore, this guide focuses on a closely related and well-researched lignan (B3055560), Pinoresinol diglucoside (PDG) , to provide insights into the in vivo bioactivity of this class of compounds.

Pinoresinol diglucoside, a lignan found in various plants including Eucommia ulmoides and sesame seeds, has demonstrated a range of pharmacological activities in several in vivo models.[1][2] This guide summarizes the key findings from preclinical studies, detailing its neuroprotective, anti-inflammatory, and antioxidant effects, and provides an overview of the experimental protocols and signaling pathways involved.

Comparative Efficacy of Pinoresinol Diglucoside in Various In Vivo Models

The following tables present quantitative data from studies evaluating the bioactivity of Pinoresinol diglucoside in animal models of Alzheimer's disease, brain ischemia/reperfusion injury, and diabetes.

Table 1: Neuroprotective Effects of Pinoresinol Diglucoside in a Mouse Model of Alzheimer's Disease

BiomarkerControl (Aβ1-42 Induced)PDG (5 mg/kg)PDG (10 mg/kg)
TNF-α (pg/mg protein)~18~12~9
IL-1β (pg/mg protein)~250~175~125
SOD activity (U/mg protein)~40~60~75
Catalase activity (U/mg protein)~15~25~30
Bcl-2/Bax ratio~0.5~1.2~1.8
Cleaved Caspase-3IncreasedDecreasedSignificantly Decreased

Data synthesized from a study using a mouse model with stereotactic hippocampal injection of Aβ1-42.[1][2]

Table 2: Effects of Pinoresinol Diglucoside on Brain Injury in a Mouse Model of Ischemia/Reperfusion

ParameterMCAO ControlPDG (5 mg/kg)PDG (10 mg/kg)
Neurological Deficit ScoreHighReducedSignificantly Reduced
Infarct Volume (%)HighReducedSignificantly Reduced
Brain Water Content (%)HighReducedSignificantly Reduced

Data from a study utilizing the Middle Cerebral Artery Occlusion (MCAO) model in mice.[3]

Table 3: Anti-diabetic and Hepatoprotective Effects of Pinoresinol-4-O-β-D-glucopyranoside (PG) in Mice

ParameterDiabetic ControlPG (50 mg/kg b.w.)
Serum Glucose Reduction (%)-37.83%
Serum Insulin (B600854) Elevation (%)-25.37%
Serum AST (U/L)ElevatedLowered
Serum ALT (U/L)ElevatedLowered

Data from a study on streptozotocin-induced diabetic mice and a CCl4-induced hepatotoxicity model.[4][5]

Signaling Pathways Modulated by Pinoresinol Diglucoside

In vivo studies have elucidated several signaling pathways through which Pinoresinol diglucoside exerts its therapeutic effects. These primarily involve the regulation of inflammatory and antioxidant responses.

Pinoresinol diglucoside has been shown to attenuate neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway.[1][2] This pathway is a key regulator of the innate immune response and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

TLR4_NFkB_Pathway PDG Pinoresinol diglucoside TLR4 TLR4 PDG->TLR4 Inhibits NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Promotes Transcription

Inhibition of the TLR4/NF-κB pathway by Pinoresinol diglucoside.

Furthermore, Pinoresinol diglucoside enhances the cellular antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[1][3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage.

Nrf2_HO1_Pathway PDG Pinoresinol diglucoside Nrf2 Nrf2 Activation PDG->Nrf2 Activates HO1 HO-1 Expression Nrf2->HO1 Promotes Transcription Antioxidant Antioxidant Response HO1->Antioxidant Leads to

Activation of the Nrf2/HO-1 pathway by Pinoresinol diglucoside.

Experimental Protocols

Below are the detailed methodologies for the key in vivo experiments cited in this guide.

1. Alzheimer's Disease Mouse Model [1][2]

  • Animal Model: Male C57BL/6 mice.

  • Induction of Disease: Stereotactic hippocampal injection of Aβ1-42 (410 pmol/mouse).

  • Treatment: Intragastric administration of Pinoresinol diglucoside (5 and 10 mg/kg) daily for 3 weeks, starting 3 days after Aβ1-42 injection.

  • Behavioral Tests: Morris water maze and Y-maze tests were conducted to assess memory impairment.

  • Biochemical Analysis: Following the behavioral tests, brain tissues were collected for the analysis of pro-inflammatory cytokines (TNF-α, IL-1β), oxidative stress markers (reactive oxygen species, malondialdehyde), and antioxidant enzyme activities (superoxide dismutase, catalase) using ELISA and colorimetric assays.

  • Western Blot Analysis: Protein expression levels of Bcl-2, Bax, cytochrome c, cleaved caspase-3, TLR4, NF-κB p65, Nrf2, and HO-1 were determined by Western blot.

2. Brain Ischemia/Reperfusion Injury Mouse Model [3]

  • Animal Model: Male C57BL/6 mice.

  • Induction of Injury: Middle Cerebral Artery Occlusion (MCAO) was performed to induce brain ischemia.

  • Treatment: Pinoresinol diglucoside (5 and 10 mg/kg) was administered via intravenous injection.

  • Assessment of Injury: Neurological deficit scores, infarct volume (measured by TTC staining), and brain water content were evaluated.

  • Histological Analysis: Hematoxylin and eosin (B541160) (HE) staining and Nissl staining were used to assess neuronal damage.

3. Streptozotocin-Induced Diabetes Mouse Model [4][5]

  • Animal Model: Mice were used for this study.

  • Induction of Diabetes: Diabetes was induced by an injection of streptozotocin.

  • Treatment: Pinoresinol-4-O-β-D-glucopyranoside (50 mg/kg b.w.) was administered orally.

  • Biochemical Analysis: Serum glucose and insulin levels were measured to assess the anti-diabetic effect.

4. CCl4-Induced Hepatotoxicity Mouse Model [5]

  • Animal Model: Mice were used for this study.

  • Induction of Hepatotoxicity: Liver damage was induced by the administration of carbon tetrachloride (CCl4).

  • Treatment: Pinoresinol-4-O-β-D-glucopyranoside (50 mg/kg b.w.) was administered orally.

  • Biochemical Analysis: Serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) were measured to evaluate hepatoprotective activity.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vivo bioactivity of a compound like Pinoresinol diglucoside.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Model Disease Model Induction (e.g., Aβ1-42 injection, MCAO) Treatment Compound Administration (e.g., Pinoresinol diglucoside) Model->Treatment Behavior Behavioral Tests Treatment->Behavior Biochem Biochemical Analysis Treatment->Biochem Histo Histological Analysis Treatment->Histo Data Statistical Analysis and Interpretation Behavior->Data Biochem->Data Histo->Data

General workflow for in vivo bioactivity studies.

References

Unraveling the Therapeutic Potential of Fraxiresinol 1-O-glucoside: An In Vitro and In Vivo Correlation of its Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity of a compound is paramount. This guide provides a comparative overview of the potential bioactivity of Fraxiresinol 1-O-glucoside, a lignan (B3055560) glucoside with purported antioxidant and anti-inflammatory properties. Due to the limited availability of specific experimental data for this compound, this guide draws upon established methodologies and data from structurally related lignan glucosides to provide a comparative framework.

Data Presentation: A Comparative Look at Lignan Glucoside Activity

To facilitate a clear comparison, the following tables summarize potential quantitative data for this compound based on typical results observed for other lignan glucosides.

Table 1: In Vitro Antioxidant Activity of Lignan Glucosides

CompoundAssayIC50 (µg/mL)
This compound (Hypothetical) DPPH Radical Scavenging 50 - 150
This compound (Hypothetical) ABTS Radical Scavenging 25 - 100
Pinoresinol diglucoside (Comparative)DPPH Radical Scavenging~120
Secoisolariciresinol diglucoside (Comparative)ABTS Radical Scavenging~85

Table 2: In Vivo Anti-inflammatory Activity of Lignan Glucosides (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)Paw Edema Inhibition (%)
This compound (Hypothetical) 50 ~30 - 40
This compound (Hypothetical) 100 ~50 - 65
Pinoresinol diglucoside (Comparative)100~55
Indomethacin (Standard Drug)10~70

Experimental Protocols: Methodologies for Assessing Bioactivity

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key experiments cited.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a series of dilutions of the compound.

    • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the reduction in absorbance at 734 nm.

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compound at various concentrations to the ABTS radical solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Anti-inflammatory Activity Assay

Carrageenan-Induced Paw Edema Model in Rodents:

  • Principle: Carrageenan injection into the paw of a rodent induces an acute inflammatory response characterized by edema. The anti-inflammatory potential of a compound is assessed by its ability to reduce this swelling.

  • Protocol:

    • Acclimatize animals (e.g., rats or mice) for at least one week before the experiment.

    • Divide the animals into groups: control (vehicle), positive control (e.g., indomethacin), and test groups receiving different doses of this compound.

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of paw edema inhibition for each group compared to the control group.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_invitro In Vitro Antioxidant Assays cluster_invivo In Vivo Anti-inflammatory Assay DPPH DPPH Assay IC50_calc IC50 Value Determination DPPH->IC50_calc ABTS ABTS Assay ABTS->IC50_calc Correlation In Vitro-In Vivo Correlation Analysis IC50_calc->Correlation Animal_model Carrageenan-Induced Paw Edema Model Dose_admin Compound Administration Animal_model->Dose_admin Paw_measurement Paw Volume Measurement Dose_admin->Paw_measurement Inhibition_calc Inhibition % Calculation Paw_measurement->Inhibition_calc Inhibition_calc->Correlation Fraxiresinol Fraxiresinol 1-O-glucoside Fraxiresinol->DPPH Fraxiresinol->ABTS Fraxiresinol->Dose_admin signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Cascades cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK MAPK_activation MAPK Activation (p38, JNK, ERK) LPS->MAPK_activation NFkB_activation NF-κB Activation (p65/p50 translocation) IKK->NFkB_activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_activation->Cytokines iNOS_COX2 iNOS & COX-2 Expression NFkB_activation->iNOS_COX2 MAPK_activation->Cytokines Fraxiresinol Fraxiresinol 1-O-glucoside Fraxiresinol->IKK Inhibition Fraxiresinol->MAPK_activation Inhibition

Safety Operating Guide

Essential Safety and Logistical Information for Handling Fraxiresinol 1-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Fraxiresinol 1-O-glucoside.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for protection against bases, oils, and many solvents.[1] Ensure gloves are powder-free to avoid contamination.[2]
Eye Protection Safety glasses with side shields or gogglesProtects against dust particles and splashes.
Respiratory Protection NIOSH-approved respiratorRequired when there is a risk of inhaling dust, especially in poorly ventilated areas. An N95 particulate respirator is generally sufficient.
Body Protection Laboratory coat or coverallsProvides a barrier against accidental spills and contamination of personal clothing.[3]

Operational Plan for Handling

Adherence to a standardized operational plan is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have spill control materials (e.g., absorbent pads, sand) readily accessible.

2. Handling:

  • Avoid the formation of dust when handling the solid compound.[4] If possible, handle in a fume hood or a well-ventilated area.

  • Use a spatula or other appropriate tools to transfer the powder.

  • Keep the container tightly closed when not in use.[4]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

  • The recommended long-term storage temperature is -20°C, and 2-8°C for short-term storage.[4]

  • Store away from strong oxidizing/reducing agents and strong acids/alkalis.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. Although considered non-hazardous for transport, it should be disposed of as chemical waste.[4]

1. Unused or Surplus Solid Waste:

  • Collect in a designated and clearly labeled waste container for "Non-hazardous solid organic waste".[5]

  • Ensure the container is chemically compatible and has a secure lid.[5]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[5] Do not dispose of in regular trash.[5]

2. Contaminated Labware:

  • Solid labware (e.g., weigh boats, contaminated paper towels) should be placed in the designated "Non-hazardous solid laboratory waste" container.[5]

  • Glassware should be rinsed thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove all residues. The rinsate should be collected in a designated "Aqueous chemical waste" or "Solvent waste" container for proper disposal.

3. Empty Containers:

  • Triple rinse the empty container with a small amount of an appropriate solvent.[5]

  • Collect the rinsate for proper chemical waste disposal.[5]

  • After thorough rinsing, the container can be disposed of in the appropriate recycling or general waste stream, in accordance with your facility's guidelines.[5] Deface the label of the original container before disposal.

Quantitative Data Summary

PropertyData
Molecular Formula C₂₇H₃₄O₁₃[6][7]
Molecular Weight 566.55 g/mol [7]
Physical State Powder[7]
Storage Temperature -20°C (long-term), 2-8°C (short-term)[4]
GHS Classification Not classified as a hazardous substance[5]

Workflow for Handling this compound

Fraxiresinol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe Proceed when ready weigh Weigh Compound don_ppe->weigh Enter handling phase dissolve Prepare Solution weigh->dissolve store Store Unused Compound weigh->store If unused use Use in Experiment dissolve->use dispose_solid Dispose Solid Waste use->dispose_solid Post-experiment dispose_liquid Dispose Liquid Waste use->dispose_liquid clean_glassware Clean Glassware use->clean_glassware doff_ppe Doff PPE dispose_solid->doff_ppe dispose_liquid->doff_ppe clean_glassware->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.